H-Met-Val-OH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJQOMZCSHBMY-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426665 | |
| Record name | L-Methionyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14486-13-6 | |
| Record name | L-Methionyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Met-Val-OH (Methionyl-Valine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Val-OH, also known as Methionyl-Valine, is a dipeptide composed of the essential amino acids L-methionine and L-valine. As a product of protein metabolism, this simple peptide is gaining interest for its potential biological activities.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological functions of this compound, tailored for a scientific audience.
Chemical Structure and Physicochemical Properties
The structure of this compound consists of an L-methionine residue linked to an L-valine residue via a peptide bond. The N-terminus is a free amino group on the methionine residue, and the C-terminus is a free carboxyl group on the valine residue.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H20N2O3S | PubChem |
| Molecular Weight | 248.34 g/mol | PubChem |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]-3-methylbutanoic acid | PubChem |
| Melting Point | 227-229 °C (decomposes) | Experimental |
| Water Solubility | Soluble | Experimental |
| pKa (predicted for H-Val-Met-OH) | 3.05 ± 0.10 | Predicted[2] |
| LogP (predicted) | -2.5 | PubChem |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a generalized protocol adapted for this compound using the Fmoc/tBu strategy.
Workflow for Solid-Phase Peptide Synthesis of this compound
Caption: A generalized workflow for the solid-phase synthesis of this compound.
Methodology:
-
Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Loading of the First Amino Acid (Valine):
-
Activate Fmoc-Val-OH (4 equivalents) with N,N'-diisopropylcarbodiimide (DIC) (2 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (2 equivalents) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the valine residue. Wash the resin thoroughly with DMF.
-
Coupling of the Second Amino Acid (Methionine):
-
Activate Fmoc-Met-OH (4 equivalents) with HBTU (3.95 equivalents), HOBt (4 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated methionine solution to the deprotected resin-bound valine and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection: Repeat step 3 to remove the Fmoc group from the N-terminal methionine.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
-
Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. Lyophilize the crude peptide to obtain a white powder.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Methodology:
-
Sample Preparation: Dissolve the crude, lyophilized this compound in mobile phase A to a concentration of 1-5 mg/mL.
-
HPLC Conditions:
-
Column: C18 silica (B1680970) column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes is a good starting point for analytical scale. This will need to be optimized for preparative scale.
-
Flow Rate: 1 mL/min for analytical, and adjusted accordingly for preparative scale.
-
Detection: UV absorbance at 215 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
Characterization
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Mass: The protonated molecule [M+H]+ should be observed at an m/z corresponding to the calculated monoisotopic mass of this compound (249.1267 g/mol ).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic peaks for the protons of the methionine and valine residues. The chemical shifts and coupling patterns will confirm the structure and stereochemistry.
-
¹³C NMR: The spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, providing further structural confirmation.
Biological Activity and Signaling Pathways
Interaction with Flavin-Containing Monooxygenases (FMOs)
This compound has been shown to be a substrate for Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[1] These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds containing nitrogen or sulfur. The methionine residue of this compound is likely the site of oxidation by FMOs.
Experimental Protocol: FMO Activity Assay
A common method to assess FMO activity is to monitor the NADPH consumption spectrophotometrically at 340 nm.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 8.5), NADPH, and the purified FMO enzyme.
-
Initiation: Initiate the reaction by adding this compound to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption to determine the enzyme kinetics (Km and Vmax) for this compound as a substrate.
Neurite Outgrowth Promotion
Studies have indicated that this compound has the potential to promote neurite growth.[1] This activity is often assessed using neuronal cell lines such as PC12 cells.
Experimental Protocol: Neurite Outgrowth Assay
Workflow for Neurite Outgrowth Assay
Caption: A typical workflow for a neurite outgrowth assay using PC12 cells.
Methodology:
-
Cell Culture: Plate PC12 cells on collagen-coated plates in a suitable growth medium.
-
Treatment: Treat the cells with varying concentrations of this compound, often in the presence of a low concentration of Nerve Growth Factor (NGF) to sensitize the cells. Include appropriate positive (NGF alone) and negative controls.
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin antibody) and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length and branching using appropriate image analysis software.
Potential Role in mTOR Signaling
While a direct signaling pathway for this compound has not been fully elucidated, its constituent amino acids, methionine and valine, are known activators of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly leucine, methionine, and valine, signal to mTORC1 through a complex mechanism involving the Rag GTPases.
Proposed Signaling Pathway for Amino Acid Activation of mTORC1
Caption: A simplified diagram of the mTORC1 activation pathway by amino acids.
It is plausible that this compound, after cellular uptake, could be hydrolyzed into its constituent amino acids, which would then activate the mTOR pathway. Alternatively, the dipeptide itself may interact with cell surface receptors or transporters that could influence intracellular signaling. Further research is required to delineate the specific signaling mechanisms of this compound.
Conclusion
This compound is a simple dipeptide with emerging biological significance. This guide has provided a foundational understanding of its chemical and physical properties, along with detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation. The potential for this dipeptide to influence key cellular processes such as metabolism and neuronal development warrants further investigation, particularly in the context of drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers in this field.
References
An In-depth Technical Guide on the Biological Functions of H-Met-Val-OH in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Met-Val-OH, chemically known as Methionyl-Valine, is emerging as a molecule of interest in cellular processes, particularly in neuroscience. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its role in neurite outgrowth and its interaction with Flavin-containing monooxygenases (FMOs). This document details its mechanism of action, summarizes quantitative data, provides experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development.
Introduction
This compound is a dipeptide composed of methionine and valine. Recent studies have highlighted its potential bioactivity, particularly in promoting the growth of neurites, the projections from neurons that are fundamental for neural communication.[1][2] Additionally, this compound has been identified as a substrate for Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, suggesting a role in cellular metabolism and detoxification pathways.[1][3] This guide synthesizes the available scientific information to provide a detailed technical resource on the cellular functions of this dipeptide.
Core Biological Functions
Neurite Outgrowth Promotion
The most well-documented biological function of this compound is its ability to promote neurite outgrowth in neuronal cell lines, such as PC12 cells. This activity is particularly significant as it suggests a potential role in neuronal development, regeneration, and repair.
Quantitative Data on Neurite Outgrowth
The following table summarizes the quantitative data on the neurite outgrowth-promoting activity of this compound in PC12 cells. The data is derived from a study investigating compounds from cockscomb hydrolysate.[2]
| Concentration of this compound (µM) | Percentage of Neurite-Bearing Cells (in the presence of 0.5 mM Bt₂cAMP) |
| 0 | ~15% |
| 0.2 | ~20% |
| 2 | ~25% |
| 20 | ~30%* |
| 200 | ~35%** |
*p < 0.05, **p < 0.01 compared to the control (0.5 mM Bt₂cAMP only). Data are expressed as the mean percentage of 300-400 cells.[2]
This compound was found to synergistically promote neurite growth in PC12 cells when co-administered with dibutyryl cyclic AMP (Bt₂cAMP), a cell-permeable analog of cyclic AMP that is known to induce neuronal differentiation.[1][2]
Interaction with Flavin-Containing Monooxygenases (FMOs)
This compound is a substrate for the xenobiotic-metabolizing enzymes FMO1 and FMO3.[1][3] FMOs are a family of enzymes that catalyze the oxygenation of a wide variety of soft nucleophiles, including nitrogen-, sulfur-, and phosphorus-containing compounds.[4] The interaction of this compound with these enzymes suggests its involvement in metabolic pathways, although the precise physiological consequences of this interaction are still under investigation.
FMO Substrate Activity
-
FMO1: this compound (at 5 mM) is oxidized by cDNA-expressed human FMO1.[1]
-
FMO3: this compound (at 1 mM and 5 mM) is oxidized by cDNA-expressed human FMO3.[1]
The oxidation of the methionine residue within the dipeptide is the likely reaction catalyzed by FMOs.
Signaling Pathways
While the precise signaling cascade initiated by this compound to promote neurite outgrowth has not been fully elucidated for this specific dipeptide, the process in PC12 cells generally involves the activation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the cAMP response element-binding protein (CREB) pathway.[5][6][7][8][9][10][11][12][13][14][15][16]
Hypothesized Signaling Pathway for this compound-Induced Neurite Outgrowth
Based on the synergistic effect with Bt₂cAMP and the known mechanisms of neurite outgrowth, a plausible signaling pathway is proposed. This compound may bind to a yet-unidentified cell surface receptor, leading to the activation of downstream signaling cascades that converge with the cAMP-PKA pathway, ultimately activating transcription factors like CREB. Activated CREB would then promote the expression of genes necessary for neurite extension and neuronal differentiation. The MAPK/ERK pathway is another critical route for neurite outgrowth and could be activated by the putative this compound receptor.
Hypothesized signaling pathway for this compound in neurite outgrowth.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis methods.[1][3][17][18][19]
Solid-Phase Peptide Synthesis (SPPS) Workflow
General workflow for the solid-phase synthesis of this compound.
Detailed Protocol for SPPS:
-
Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Val-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue using a solution of piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Met-OH to the deprotected valine residue using the same coupling procedure as in step 2.
-
Final Fmoc Deprotection: Remove the Fmoc group from the methionine residue.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from studies investigating neurite outgrowth in PC12 cells.[2]
-
Cell Seeding: Plate PC12 cells at a density of 4.0 × 10³ cells/well in a 96-well plate coated with a suitable substrate (e.g., collagen type IV).
-
Treatment: Culture the cells with varying concentrations of this compound (e.g., 0.2–200 µM) in the presence of 0.5 mM Bt₂cAMP. Include a control group with only 0.5 mM Bt₂cAMP.
-
Incubation: Incubate the cells for 24-48 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a suitable neuronal marker (e.g., anti-βIII-tubulin antibody) and a nuclear stain (e.g., DAPI).
-
Imaging and Quantification: Acquire images using a fluorescence microscope. A neurite is typically defined as a process longer than the cell body diameter. Quantify the percentage of neurite-bearing cells by counting at least 300-400 cells per condition from three independent experiments.
FMO Activity Assay
This is a general protocol for an in vitro FMO activity assay that can be adapted for this compound.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing cDNA-expressed human FMO1 or FMO3, a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and an NADPH-generating system.
-
Substrate Addition: Add this compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the formation of the oxidized product (likely Met(O)-Val) using liquid chromatography-mass spectrometry (LC-MS).
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the initial reaction rates at different substrate concentrations to the Michaelis-Menten equation.
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using common in vitro assays such as the DPPH and ABTS radical scavenging assays.[20][21][22][23][24][25][26]
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Mix different concentrations of this compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Dilute the ABTS radical solution with a buffer to a specific absorbance at 734 nm.
-
Add different concentrations of this compound to the ABTS radical solution.
-
Incubate for a set time and measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
Cellular Uptake
The cellular uptake of dipeptides and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[27][28][29] These transporters are expressed in various tissues, including the intestine, kidney, and to some extent, in the brain. The exact mechanism of this compound uptake into neuronal cells like PC12 has not been specifically determined but is likely to involve a carrier-mediated transport system.
Future Directions
The biological functions of this compound present several avenues for future research:
-
Elucidation of the Neurite Outgrowth Signaling Pathway: Identifying the specific receptor for this compound and confirming the downstream signaling molecules (e.g., MAPK/ERK, CREB) will be crucial.
-
In Vivo Studies: Investigating the effects of this compound on neuronal development and regeneration in animal models of neurological disorders.
-
Pharmacokinetics and Metabolism: Determining the kinetic parameters of this compound with FMO1 and FMO3 and understanding its overall metabolic fate in the body.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features for its biological activity.
-
Gene Expression Analysis: Performing transcriptomic studies to identify the genes regulated by this compound in neuronal cells.[24][30][31][32][33][34]
Conclusion
This compound is a bioactive dipeptide with demonstrated effects on neurite outgrowth and as a substrate for FMO enzymes. Its ability to promote neuronal process extension, particularly in synergy with other signaling molecules, makes it a promising candidate for further investigation in the context of neurodegenerative diseases and regenerative medicine. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and professionals in the field to advance our understanding of this intriguing molecule.
References
- 1. dokumen.pub [dokumen.pub]
- 2. Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of the Transcription Factor CREB in Ethanol-Induced Endoplasmic Reticulum Stress and Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. Oxidative stress differentially modulates phosphorylation of ERK, p38 and CREB induced by NGF or EGF in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biomarkers of mature neuronal differentiation and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of MEK/ERK signaling contributes to the PACAP-induced increase in guinea pig cardiac neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gene expression profiling and mechanism study of neural stem cells response to surface chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Chemogenomic analysis of neuronal differentiation with pathway changes in PC12 cells - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 31. Neurite Outgrowth and Gene Expression Profile Correlate with Efficacy of Human Induced Pluripotent Stem Cell-Derived Dopamine Neuron Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Gene expression profiling of neural stem cells and identification of regulators of neural differentiation during cortical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. mdpi.com [mdpi.com]
Technical Guide: H-Met-Val-OH (L-Methionyl-L-valine), CAS Number 14486-13-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dipeptide H-Met-Val-OH (L-Methionyl-L-valine), identified by CAS number 14486-13-6. This document consolidates key chemical, physical, and biological data, along with detailed experimental protocols for its synthesis and biological evaluation.
Core Compound Information
This compound is a dipeptide composed of L-methionine and L-valine.[1] It is a molecule of interest in biomedical research due to its biological activities, including its role as a substrate for Flavin-containing monooxygenases (FMOs) and its potential to promote neurite outgrowth.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 14486-13-6 | [1] |
| Molecular Formula | C10H20N2O3S | [1] |
| Molecular Weight | 248.34 g/mol | [1][2] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid | [1] |
| Synonyms | L-Methionyl-L-valine, Met-Val | [1] |
| Melting Point | 227-229 °C (decomposes) | PrepChem.com |
| Solubility | Water: Soluble | PrepChem.com |
| Organic Solvents: Expected to have low solubility in non-polar organic solvents, with potentially increased solubility in polar aprotic solvents like DMSO. | General dipeptide characteristics | |
| Appearance | White crystalline powder (typical for dipeptides) | General dipeptide characteristics |
| Optical Rotation | Data not available. As it is composed of L-amino acids, it is expected to be levorotatory. | - |
| XLogP3 | -2.5 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 7 | [2] |
| Exact Mass | 248.11946368 Da | [1][2] |
| Topological Polar Surface Area | 118 Ų | [1] |
Synthesis Protocol
A representative method for the preparation of L-Methionyl-L-valine is described below, based on established peptide synthesis principles. Solid-phase peptide synthesis (SPPS) is a common and efficient method for synthesizing peptides.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a rink amide resin, a common choice for producing C-terminally amidated peptides. For a C-terminal carboxylic acid, a Wang or similar resin would be used.
Materials:
-
Fmoc-Val-OH
-
Fmoc-Met-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
First Amino Acid Coupling (Valine):
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, pre-activate Fmoc-Val-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
-
Deprotection:
-
Wash the resin with DMF.
-
Remove the Fmoc group from the coupled valine by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Methionine):
-
Pre-activate Fmoc-Met-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add the activated methionine solution to the resin and shake for 2-4 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Final Deprotection:
-
Wash the resin with DMF.
-
Remove the final Fmoc group with 20% piperidine in DMF for 20 minutes.
-
Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude this compound by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
References
An In-depth Technical Guide to the Dipeptide Methionyl-Valine
This guide provides a comprehensive overview of the dipeptide Methionyl-Valine (Met-Val), intended for researchers, scientists, and professionals in drug development. It covers the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation and analysis, and a discussion of its potential biological significance based on its constituent amino acids.
History and Discovery
The discovery of Methionyl-Valine is not marked by a singular event but is rather a result of the systematic advancements in peptide chemistry throughout the 20th century. The foundational work of Emil Fischer, who first synthesized the dipeptide glycylglycine (B550881) in 1901 and coined the term "peptide" in 1902, paved the way for the synthesis of countless peptide combinations.[1][2] The development of both solution-phase and, later, solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s transformed peptide synthesis into a routine and automatable process, making specific dipeptides like Methionyl-Valine readily accessible for study.[3]
While a specific "discovery" paper for Methionyl-Valine is not prominent in the scientific literature, its synthesis and properties have been documented as part of broader research in peptide chemistry. For instance, a preparation of L-methionyl-L-valine has been described, noting its melting point and water solubility, indicating its availability as a chemical entity for research.
Physicochemical Properties
The physicochemical properties of L-Methionyl-L-Valine are crucial for its handling, analysis, and potential biological activity. The following table summarizes key quantitative data for this dipeptide.
| Property | Value | Source |
| Molecular Formula | C10H20N2O3S | PubChem |
| Molecular Weight | 248.34 g/mol | PubChem |
| Exact Mass | 248.11946368 Da | PubChem |
| Melting Point | 227-229 °C (decomposes) | PrepChem.com |
| Water Solubility | Water soluble | PrepChem.com |
| Topological Polar Surface Area | 118 Ų | PubChem |
| XLogP3 | -2.5 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Synthesis of L-Methionyl-L-Valine
The synthesis of L-Methionyl-L-Valine can be achieved through both solution-phase and solid-phase methods. Below are detailed protocols for each approach.
Solution-Phase Synthesis
This method involves the coupling of protected amino acids in a solvent, followed by deprotection and purification.
Experimental Protocol:
-
Protection of Amino Acids:
-
Protect the amino group of L-Methionine with a Boc (tert-butyloxycarbonyl) group by reacting it with di-tert-butyl dicarbonate (B1257347) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like aqueous dioxane.
-
Protect the carboxyl group of L-Valine as a methyl ester by reacting it with methanol (B129727) in the presence of an acid catalyst (e.g., thionyl chloride or gaseous HCl).
-
-
Peptide Coupling:
-
Dissolve Boc-L-Methionine (1 equivalent) and L-Valine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) to the reaction mixture at 0°C.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (1 equivalent), to neutralize the hydrochloride salt of the amino ester.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Met-Val-OMe.
-
Purify the protected dipeptide by flash column chromatography on silica (B1680970) gel.
-
-
Deprotection:
-
To remove the Boc group, treat the purified Boc-Met-Val-OMe with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) at room temperature for 1-2 hours.
-
To remove the methyl ester, saponify the dipeptide using a base such as sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent (e.g., methanol or THF).
-
-
Final Purification:
-
Purify the final L-Methionyl-L-Valine dipeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined approach where the peptide is assembled on a solid support.
Experimental Protocol:
-
Resin Preparation:
-
Swell a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid) in DMF for 1-2 hours.
-
-
Loading of the First Amino Acid (Valine):
-
Activate the carboxyl group of Fmoc-L-Valine-OH using a coupling agent (e.g., DCC/HOBt or HBTU/DIPEA) in DMF.
-
Add the activated amino acid to the swollen resin and shake at room temperature for 2-4 hours to attach the valine to the resin.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the valine residue.
-
Wash the resin extensively with DMF.
-
-
Coupling of the Second Amino Acid (Methionine):
-
Activate the carboxyl group of Fmoc-L-Methionine-OH as described in step 2.
-
Add the activated methionine to the resin-bound valine and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Remove the Fmoc group from the N-terminal methionine as described in step 3.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove any side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it with cold ether.
-
Purify the L-Methionyl-L-Valine dipeptide by RP-HPLC.
-
General workflow for dipeptide synthesis.
Purification and Characterization
Purification by HPLC
Protocol for RP-HPLC Purification:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase A.
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low to high concentration of mobile phase B over a suitable time (e.g., 5% to 95% B over 30-60 minutes).
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The spectra would show characteristic signals for the amino acid residues and the peptide bond.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the dipeptide, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by analyzing its fragmentation pattern.
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for the dipeptide Methionyl-Valine are not extensively documented, the roles of its constituent amino acids, L-methionine and L-valine, are well-established and provide a basis for hypothesizing the potential functions of the dipeptide.
L-Methionine is an essential amino acid that plays a crucial role in protein synthesis and is a precursor for several important molecules, including S-adenosylmethionine (SAM), the primary methyl group donor in the body. Methionine metabolism is also linked to the regulation of cellular growth and proliferation.
L-Valine is a branched-chain amino acid (BCAA) that is also essential for protein synthesis and is involved in energy metabolism. BCAAs are known to play a role in muscle protein synthesis and can serve as a source of energy during exercise.
A study has shown that both methionine and valine can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway in bovine mammary epithelial cells through the heterodimeric amino acid taste receptor (TAS1R1/TAS1R3).[4] This suggests that the dipeptide Met-Val could potentially act as a signaling molecule to activate this pathway, which is a central regulator of cell growth, proliferation, and metabolism.
Hypothetical Signaling Pathway of Methionyl-Valine
Based on the known roles of its constituent amino acids, it is plausible that Methionyl-Valine, upon entering a cell, could be hydrolyzed into methionine and valine, which then participate in cellular signaling. A potential pathway is the activation of mTORC1.
Hypothetical signaling pathway for Met-Val.
Conclusion
Methionyl-Valine is a simple dipeptide with well-defined physicochemical properties. While its specific discovery and history are not well-documented, its synthesis is achievable through standard peptide chemistry techniques. The biological role of the dipeptide itself remains an area for further investigation, though the known functions of its constituent amino acids suggest potential involvement in metabolic regulation and cell signaling pathways such as mTORC1. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and potential biological exploration of Methionyl-Valine.
References
Potential Therapeutic Applications of H-Met-Val-OH: A Technical Guide
December 16, 2025
Abstract
The dipeptide H-Met-Val-OH, composed of L-methionine and L-valine, has emerged as a molecule of interest in the field of therapeutic research. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its potential therapeutic applications. The primary documented bioactivity of this dipeptide is its ability to promote neurite outgrowth, suggesting its potential in neuroregenerative therapies. Furthermore, its constituent amino acids and susceptibility to oxidation suggest plausible roles as an antioxidant and anti-inflammatory agent. This document collates and presents the available quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways to provide a thorough resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a simple dipeptide with the chemical structure H₂N-CH(CH₂CH₂SCH₃)-CO-NH-CH(CH(CH₃)₂)-COOH. Its biological significance is increasingly being recognized, particularly in the context of neuronal health. Research has demonstrated that this compound can synergistically promote the growth of neurites in neuronal cell lines, indicating its potential for treating nerve injury and neurodegenerative diseases.[1]
The presence of a methionine residue makes this compound susceptible to oxidation, particularly by Flavin-containing monooxygenases (FMOs). This interaction with redox systems suggests that the dipeptide may play a role in modulating oxidative stress, a key pathological factor in numerous diseases. This guide will delve into the known biological activities of this compound, the experimental basis for these findings, and the putative molecular mechanisms through which it exerts its effects.
Biological Activities and Therapeutic Potential
The primary therapeutic potential of this compound currently lies in its neurotrophic effects. However, based on its chemical nature and the activities of related peptides, other applications can be postulated.
Neurotrophic Effects: Promotion of Neurite Outgrowth
The most well-documented biological activity of this compound is its ability to promote neurite outgrowth, a fundamental process in neuronal development and regeneration. Studies have shown that this compound, in the presence of a cyclic AMP (cAMP) analog, can significantly enhance the extension of neurites from PC12 cells, a common model for neuronal differentiation.
Quantitative Data on Neurite Outgrowth
The following table summarizes the quantitative data from a key study investigating the neurite outgrowth-promoting activity of this compound and related compounds.
| Compound | Concentration (µM) | Neurite-Bearing Cells (%) | Reference |
| Control (Bt₂cAMP only) | - | 15.2 ± 2.1 | [1] |
| This compound | 200 | 28.9 ± 3.5 | [1] |
| H-Val-Met-OH | 200 | 25.1 ± 3.0 | [1] |
| Valine + Methionine | 200 (each) | 35.4 ± 4.1** | [1] |
| Valine | 200 | 22.5 ± 2.8 | [1] |
| Methionine | 200 | 20.1 ± 2.5 | [1] |
| p < 0.05, ** p < 0.01 compared to control. |
Postulated Antioxidant Activity
The methionine residue in this compound contains a sulfur atom that is susceptible to oxidation. This chemical property suggests that the dipeptide could act as a scavenger of reactive oxygen species (ROS), thereby exerting an antioxidant effect. While direct studies on the antioxidant capacity of this compound are limited, research on other methionine-containing peptides supports this hypothesis.
Potential Anti-Inflammatory Effects
Chronic inflammation is a key component of many diseases. Some dipeptides have been shown to possess anti-inflammatory properties. Given the interplay between oxidative stress and inflammation, the potential antioxidant activity of this compound may also contribute to anti-inflammatory effects. Further research is warranted to explore this therapeutic avenue.
Mechanism of Action
FMO-Mediated Sulfoxidation
This compound is a substrate for Flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3. These enzymes catalyze the S-oxidation of the methionine residue. This enzymatic modification may be a key step in the biological activity of the dipeptide, potentially initiating a signaling cascade or altering its interaction with cellular components.
Table 2: Oxidation of this compound by Human FMOs
| Enzyme | Substrate Concentration (mM) | Activity | Reference |
| FMO1 | 5 | Oxidized | MedChemExpress |
| FMO3 | 1 | Oxidized | MedChemExpress |
| FMO3 | 5 | Oxidized | MedChemExpress |
Signaling Pathways in Neurite Outgrowth
The promotion of neurite outgrowth by this compound appears to be linked to the cyclic AMP (cAMP) signaling pathway. The synergistic effect observed with dibutyryl cyclic AMP (Bt₂cAMP), a cell-permeable cAMP analog, strongly suggests that this compound may act downstream of or in concert with cAMP-dependent signaling cascades. A plausible mechanism involves the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets that regulate cytoskeletal dynamics and gene expression related to neurite extension. Furthermore, the convergence of cAMP/PKA and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways is common in neurite outgrowth, suggesting a potential interplay that warrants further investigation.
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from the methodology described by Koga T, et al. (2022).[1]
-
Cell Culture: PC12 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Cells are seeded in 24-well collagen-coated plates at a density of 2 x 10⁴ cells/well.
-
Treatment: After 24 hours, the medium is replaced with DMEM containing 1% fetal bovine serum, 0.5 mM dibutyryl cyclic AMP (Bt₂cAMP), and varying concentrations of this compound (e.g., 0.2, 2, 20, and 200 µM).
-
Incubation: Cells are incubated for 48 hours to allow for neurite extension.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde and stained with a neuronal marker (e.g., βIII-tubulin) and a nuclear counterstain (e.g., DAPI).
-
Quantification: The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by counting at least 200 cells per well under a fluorescence microscope.
FMO-Mediated Sulfoxidation Assay
This protocol is a generalized procedure based on studies of FMO activity on methionine-containing substrates.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM NADPH, and the desired concentration of this compound (e.g., 1-5 mM).
-
Enzyme Preparation: Use microsomes from cells expressing recombinant human FMO1 or FMO3.
-
Initiation of Reaction: Initiate the reaction by adding the FMO-containing microsomes to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching agent, such as ice-cold acetonitrile.
-
Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the presence of the sulfoxidized product of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound-mediated neurite outgrowth.
Caption: Key experimental workflows for studying this compound.
Conclusion and Future Directions
The dipeptide this compound shows significant promise as a therapeutic agent, particularly in the realm of neuroregeneration. Its ability to promote neurite outgrowth, coupled with its interaction with the cellular redox machinery via FMO-mediated oxidation, suggests a multifaceted mechanism of action. Future research should focus on several key areas:
-
Elucidation of the complete signaling pathway: Identifying the specific cell surface receptor for this compound and fully characterizing the downstream signaling cascade will be crucial for understanding its mechanism of action.
-
In vivo studies: While in vitro data is promising, in vivo studies in animal models of nerve injury or neurodegeneration are necessary to validate the therapeutic potential of this compound.
-
Exploration of other therapeutic applications: The antioxidant and anti-inflammatory potential of this compound should be systematically investigated through dedicated in vitro and in vivo studies.
-
Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is essential for its development as a drug candidate.
References
H-Met-Val-OH molecular weight and formula C10H20N2O3S
An In-depth Technical Guide on the Dipeptide H-Met-Val-OH (Methionyl-valine)
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental methodologies for the dipeptide this compound, also known as Methionyl-valine. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Core Molecular Data
The dipeptide this compound is composed of two amino acids, methionine and valine. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C10H20N2O3S | [1][2][3] |
| Molecular Weight | 248.34 g/mol | [1][2][4] |
| Canonical SMILES | CSCCC(C(=O)NC(C(C)C)C(=O)O)N | [1] |
| CAS Number | 14486-13-6 | [1][2] |
Physicochemical and Biological Properties
This compound is a white to off-white solid.[4] It is a dipeptide that plays a role as a metabolite.[2] Key biological activities and properties are outlined in the table below.
| Feature | Description | Source(s) |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | [5] |
| Biological Activity | Substrate for Flavin-containing monooxygenase (FMO) 1 and FMO3.[1][4] | [1][4] |
| Cellular Activity | Synergistically promotes neurite growth in PC12 cells in the presence of dibutyryl cyclic AMP (Bt2cAMP).[4] | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and biological analysis of this compound are crucial for reproducible research.
General Solid-Phase Peptide Synthesis (SPPS) of this compound
A standard solid-phase peptide synthesis (SPPS) protocol is typically employed for the synthesis of dipeptides like this compound. This involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support.
Materials:
-
Fmoc-Val-OH
-
Fmoc-Met-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Valine Coupling: Activate Fmoc-Val-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin.
-
Washing: Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added valine residue using 20% piperidine in DMF.
-
Methionine Coupling: Activate Fmoc-Met-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected valine residue on the resin.
-
Washing: Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Remove the final Fmoc group from methionine with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Neurite Outgrowth Assay in PC12 Cells
This protocol describes how to assess the effect of this compound on promoting neurite outgrowth in the rat pheochromocytoma (PC12) cell line, a common model for neuronal differentiation.[6]
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
This compound
-
Dibutyryl cyclic AMP (Bt2cAMP)
-
96-well cell culture plates
-
Microscope with imaging capabilities
Protocol:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.2, 2, 20, and 200 µM) in the presence of a constant concentration of Bt2cAMP (e.g., 0.5 mM).[4]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).[4]
-
Imaging: Capture images of the cells in each well using a microscope.
-
Analysis: Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite for each cell or by counting the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).
Visualizations
Diagrams illustrating key processes provide a clear visual representation of the experimental workflow and biological interactions.
Caption: Experimental workflow for this compound synthesis and bioactivity testing.
References
- 1. Change in Amino Acid Pools During Neuronal Differentiation of PC12 Cells | In Vivo [iv.iiarjournals.org]
- 2. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substitution of methionine 35 inhibits apoptotic effects of Abeta(31-35) and Abeta(25-35) fragments of amyloid-beta protein in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sartorius.com [sartorius.com]
- 6. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
The Pivotal Roles of Methionine and Valine in Dipeptide Functionality: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptides, composed of two amino acids, represent a significant class of molecules with diverse biological activities, ranging from neurotransmission to antioxidant defense. The specific functions of these molecules are intrinsically linked to the physicochemical properties of their constituent amino acids. This technical guide provides an in-depth exploration of the roles of methionine (Met) and valine (Val) in defining the function of dipeptides such as L-methionyl-L-valine (Met-Val) and L-valyl-L-methionine (Val-Met). We will delve into their impact on antioxidant capacity and neuronal differentiation, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document serves as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development seeking to understand and harness the therapeutic potential of methionine and valine-containing dipeptides.
Introduction: The Significance of Methionine and Valine in Peptide Structure and Function
Methionine and valine are both essential amino acids, yet they possess distinct structural and chemical characteristics that contribute uniquely to the functionality of dipeptides.
Methionine (Met) is one of the two sulfur-containing proteinogenic amino acids.[1] Its flexible, unbranched side chain contains a thioether group, which is susceptible to oxidation. This property allows methionine residues to act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[2] The reversible oxidation of the thioether to sulfoxide (B87167) provides a mechanism for regulating protein function.[2]
Valine (Val) , in contrast, is a branched-chain amino acid (BCAA) with a hydrophobic isopropyl side chain.[3] Its non-polar nature is crucial for protein folding and stability, as it tends to be located in the hydrophobic core of proteins, away from aqueous environments.[4][5] This hydrophobicity also plays a significant role in ligand-receptor interactions.[5]
The combination of methionine's redox activity and valine's structural influence in a dipeptide creates a molecule with unique and potent biological activities. This guide will specifically explore their roles in antioxidant defense and the promotion of neurite outgrowth.
Functional Roles of Methionine-Valine Dipeptides
Antioxidant Properties
The sulfur atom in methionine's side chain is a key contributor to its antioxidant activity.[1] In dipeptides, the position of the methionine residue significantly influences its antioxidant capacity. Studies on various methionine-containing dipeptides have shown that C-terminal methionine dipeptides exhibit an antioxidant capacity similar to that of free methionine, while N-terminal methionine dipeptides have a slightly lower capacity. This suggests the involvement of the carboxyl group in the interaction with free radicals.[3]
While specific ORAC or TEAC values for Met-Val and Val-Met are not extensively reported in the literature, data from similar dipeptides provide valuable insights into their expected antioxidant potential.
Table 1: Antioxidant Capacity of Methionine-Containing Dipeptides
| Dipeptide | Antioxidant Capacity vs. Peroxyl Radical (µmol TE/µmol)[3] |
|---|---|
| Met-Ala | ~0.4 |
| Met-Gln | ~0.4 |
| Met-Phe | ~0.35 |
| Met-Thr | ~0.38 |
| Gln-Met | ~0.45 |
| Gly-Met | ~0.45 |
TE: Trolox Equivalents. Data is estimated from graphical representations in the cited literature.
Based on this data, it is reasonable to infer that both Met-Val and Val-Met possess significant antioxidant properties, likely in a similar range to the dipeptides listed above.
Neurite Outgrowth Promotion
Recent studies have highlighted the role of Met-Val and Val-Met in promoting neurite outgrowth in neuronal-like cells, such as the PC12 cell line. This activity is particularly significant in the context of neurodegenerative diseases and nerve regeneration research.
Both Met-Val and Val-Met have been shown to synergistically enhance neurite formation when co-administered with dibutyryl cyclic AMP (Bt2cAMP). This suggests that these dipeptides may act on pathways that are complementary to cAMP-mediated signaling in neuronal differentiation.
Table 2: Neurite Outgrowth-Promoting Activity of Methionine and Valine Dipeptides in PC12 Cells
| Compound | Concentration (µM) | Neurite-Bearing Cells (%)[6] |
|---|---|---|
| Control (0.5 mM Bt2cAMP) | - | ~20 |
| H-Met-Val-OH | 20 | ~35* |
| 200 | ~40** | |
| H-Val-Met-OH | 20 | ~30* |
| 200 | ~35** |
*p < 0.05, *p < 0.01 compared to control.
These findings indicate that both dipeptides are potent enhancers of neurite outgrowth, with Met-Val showing slightly higher activity at the tested concentrations.
Signaling Pathways in Dipeptide-Mediated Functions
The biological effects of Met-Val and Val-Met are mediated through the modulation of intracellular signaling cascades.
Signaling in Neurite Outgrowth
The promotion of neurite outgrowth in PC12 cells is a well-established model for studying neuronal differentiation. This process is known to be heavily dependent on the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is a central pathway in transducing extracellular signals to the nucleus to regulate gene expression related to cell differentiation and proliferation.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. In neuronal cells, it plays a significant role in promoting neurite elongation and branching.
Given that Met-Val and Val-Met promote neurite outgrowth, it is highly probable that they exert their effects through the activation of these key pathways. The synergistic effect with cAMP suggests a potential convergence point or parallel activation mechanism.
References
- 1. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 2. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to H-Met-Val-OH: Sourcing and Applications for Researchers
For researchers and professionals in drug development, the dipeptide H-Met-Val-OH (Methionyl-valine) presents a molecule of interest due to its activity against flavin-containing monooxygenase (FMO) isoforms and its potential role in promoting neurite growth.[1] This guide provides an in-depth overview of this compound, including a comparative summary of suppliers, purchasing options, and a detailed experimental protocol for a key application.
Understanding this compound
This compound is a dipeptide composed of methionine and valine. Its primary biological relevance, as highlighted in recent research, lies in its interaction with FMO1 and FMO3.[1] It is oxidized by cDNA-expressed human FMO3 and, at higher concentrations, by FMO1.[1][2] Furthermore, studies have demonstrated its synergistic effect with dibutyryl cyclic AMP (Bt2cAMP) in promoting neurite outgrowth in PC12 cells, suggesting its potential in neuroscience research.[1]
Sourcing this compound: A Comparative Overview
Identifying a reliable supplier is a critical first step for any research endeavor. The following table summarizes key quantitative data from various suppliers of this compound to facilitate an informed purchasing decision.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| MedchemExpress | This compound | 14486-13-6 | >98% (HPLC) | 10 mg, 50 mg, 100 mg, 250 mg |
| MyBioSource | This compound | 14486-13-6 | Not specified | Varies |
| FUJIFILM Wako | This compound | 14486-13-6 | Not specified | Not specified |
Note: Purity, available quantities, and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells
This protocol details a method to assess the neurite outgrowth-promoting activity of this compound in PC12 cells, a common model for neuronal differentiation.
Materials:
-
PC12 cells
-
This compound
-
Dibutyryl cyclic AMP (Bt2cAMP)
-
Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)
-
Poly-L-lysine coated cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Plate PC12 cells on poly-L-lysine coated plates at a suitable density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.2, 2, 20, and 200 µM).[1] A constant concentration of Bt2cAMP (e.g., 0.5 mM) should be included in all wells to induce differentiation.[1]
-
Incubation: Incubate the cells for 24-48 hours.[1]
-
Imaging: After incubation, capture images of the cells using a microscope.
-
Analysis: Quantify neurite outgrowth. A common method is to measure the length of the longest neurite for a significant number of cells in each treatment group. Cells with neurites at least twice the length of the cell body diameter are often considered positive.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the procurement process, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in the neurite outgrowth assay.
Caption: A diagram outlining the typical procurement process for a research chemical.
References
In-Silico Modeling of H-Met-Val-OH Protein Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction between the tripeptide H-Met-Val-OH and its target proteins. The document details experimental protocols for key computational techniques, including molecular docking and molecular dynamics simulations, and presents illustrative quantitative data to guide researchers in their own investigations. Furthermore, this guide visualizes a general workflow for such in-silico studies and a hypothetical signaling pathway involving this compound, based on its known interaction with Flavin-containing monooxygenases (FMOs). This guide is intended to serve as a practical resource for researchers and professionals in the fields of computational biology, pharmacology, and drug development.
Introduction
The tripeptide this compound (Methionyl-Valine) is a small peptide with emerging biological significance. Notably, it has been identified as a substrate for Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[1] These enzymes are crucial in the metabolism of a wide range of xenobiotics and endogenous compounds.[2] Understanding the molecular interactions between this compound and its protein targets is paramount for elucidating its physiological role and therapeutic potential.
In-silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level.[3] Techniques such as molecular docking and molecular dynamics (MD) simulations can predict binding modes, estimate binding affinities, and characterize the dynamic behavior of the protein-peptide complex.[4][5] This guide provides a detailed framework for applying these computational methods to the study of this compound protein interactions.
Data Presentation: Illustrative Quantitative Analysis
The following tables present hypothetical quantitative data for the interaction of this compound with human FMO1 and FMO3. This data is for illustrative purposes to demonstrate how results from in-silico analyses can be summarized and compared.
Table 1: Hypothetical Molecular Docking Results for this compound with FMO1 and FMO3
| Target Protein | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, nM) | Key Interacting Residues |
| FMO1 | -7.8 | 150 | TYR208, ASN213, GLN301 |
| FMO3 | -8.5 | 55 | PHE199, TRP222, ARG305 |
Table 2: Hypothetical Molecular Dynamics Simulation Analysis of this compound Complexes
| System | Average RMSD (Å) | Average Rg (Å) | Number of H-Bonds |
| This compound - FMO1 | 1.2 | 22.5 | 3 |
| This compound - FMO3 | 0.9 | 21.8 | 5 |
Experimental Protocols: In-Silico Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4] This protocol outlines a general procedure for docking this compound to a target protein.
Methodology:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., human FMO1 or FMO3) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Maestro.
-
Generate the 3D structure of this compound using a molecule builder and optimize its geometry using a suitable force field (e.g., MMFF94).
-
-
Grid Box Definition:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site residues. The FAD- and NADPH-binding domains are likely regions of interest for FMOs.[6]
-
-
Docking Simulation:
-
Perform the docking using a program such as AutoDock Vina, GOLD, or Glide.
-
Utilize a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the peptide within the defined grid box.
-
-
Analysis of Results:
-
Analyze the resulting docking poses based on their docking scores and binding energies.
-
Visualize the best-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Molecular Dynamics Simulation
MD simulations provide insights into the dynamic behavior of the protein-peptide complex over time.[5]
Methodology:
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose a suitable force field (e.g., AMBER, CHARMM, or GROMOS).
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble.
-
Equilibrate the system under the NPT ensemble to maintain constant pressure.
-
-
Production Run:
-
Run the production simulation for a sufficient duration (e.g., 100 ns or more) to ensure convergence of the properties of interest.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and the number of hydrogen bonds over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Mandatory Visualizations
Caption: In-silico modeling workflow for this compound.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
This technical guide provides a foundational framework for the in-silico investigation of this compound protein interactions. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms and dynamics of this tripeptide with its target proteins, such as FMO1 and FMO3. The illustrative data and visualizations serve as a practical starting point for designing and interpreting computational studies. Further research in this area will be instrumental in fully understanding the biological functions of this compound and exploring its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of a flavin-containing monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Dissolution of H-Met-Val-OH in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of the dipeptide H-Met-Val-OH (Methionyl-Valine) in aqueous solutions. Due to its constituent amino acids, this compound is a neutral and hydrophobic peptide, which can present solubility challenges. This guide outlines a systematic approach to achieve successful solubilization for use in various research and development applications. The protocol includes recommendations for solvent selection, step-by-step procedures, and troubleshooting strategies.
Introduction
This compound is a dipeptide composed of L-methionine and L-valine. The physicochemical properties of a peptide are critical for its biological activity and formulation, with solubility being a primary determinant of its utility in experimental and therapeutic contexts.[1] The amino acid composition, sequence, and overall charge significantly influence a peptide's solubility.[1][2] Peptides with a high proportion of hydrophobic residues, such as valine and methionine, often exhibit limited solubility in aqueous buffers.[1][2] This application note provides a comprehensive protocol to address these challenges for this compound.
Physicochemical Properties of this compound
The solubility of this compound is primarily dictated by the properties of its constituent amino acids.
Table 1: Properties of Constituent Amino Acids
| Amino Acid | Side Chain Classification | Hydrophobicity | pKa (Carboxyl) | pKa (Amino) |
| Methionine (Met) | Non-polar, Aliphatic | Hydrophobic | ~2.28 | ~9.21 |
| Valine (Val) | Non-polar, Aliphatic | Hydrophobic | ~2.32 | ~9.62 |
Data compiled from general biochemical resources.
This compound has a free amino group (N-terminus) and a free carboxyl group (C-terminus). At physiological pH (~7.4), the N-terminus is protonated (+1 charge) and the C-terminus is deprotonated (-1 charge). The side chains of both methionine and valine are uncharged. Therefore, the overall net charge of the dipeptide is approximately zero, classifying it as a neutral peptide.[3][4] This, combined with its hydrophobic nature, suggests that it may be poorly soluble in neutral aqueous solutions.[4][5]
Recommended Dissolution Protocol
This protocol follows a logical progression from the simplest and most biologically compatible solvents to stronger organic solvents. It is crucial to test the solubility of a small amount of the peptide before dissolving the entire sample.[6][4]
Initial Solubility Test
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[4]
-
Aliquot a small, known amount of the peptide into a sterile microcentrifuge tube.
-
Follow the decision-making workflow outlined in Figure 1 to select the appropriate starting solvent.
Solvent Selection Workflow
The selection of an appropriate solvent is the most critical step. The following diagram illustrates the decision-making process for dissolving this compound.
References
Application Note: Analysis of H-Met-Val-OH by High-Performance Liquid Chromatography (HPLC)
Introduction
H-Met-Val-OH, a dipeptide composed of methionine and valine, is a molecule of interest in various fields of biochemical and pharmaceutical research. Accurate and reliable quantification of this dipeptide is crucial for in-process monitoring during synthesis, purity assessment of the final product, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of peptides due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity.[2][3] A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The dipeptide is injected into the system and is retained on the column to varying degrees based on its interaction with the stationary phase. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase (a technique known as gradient elution), the dipeptide is eluted from the column and detected by a UV detector.[1][3] The peptide bond in this compound allows for detection at low UV wavelengths, typically between 210-220 nm.[4][5][6]
Data Presentation
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Chromatographic Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) (MeCN) |
| Gradient Elution | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 12-15 minutes |
Experimental Protocols
1. Reagent and Sample Preparation
-
Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1.0 mL of trifluoroacetic acid (TFA) to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration.
-
Mobile Phase B (Organic): To prepare 1 L of Mobile Phase B, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL. This will be the stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]
-
2. HPLC System Setup and Operation
-
System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Method Setup: Program the HPLC instrument with the gradient conditions as specified in the data table. Set the column oven temperature to 30°C and the UV detector wavelength to 215 nm.
-
Sequence Run:
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared samples.
-
It is recommended to run a standard after a certain number of sample injections to check for system stability.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
Application Note: High-Sensitivity Identification of H-Met-Val-OH using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Methionyl-Valine (H-Met-Val-OH) is a subject of growing interest in biomedical and pharmaceutical research due to its potential biological activities, including its influence on neurite outgrowth. Accurate and sensitive identification and quantification of this dipeptide are crucial for understanding its metabolic fate, mechanism of action, and for quality control in synthetic peptide production. This application note provides a detailed protocol for the identification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its specificity and sensitivity.[1][2]
Principle of the Method
This method utilizes reversed-phase liquid chromatography to separate this compound from other sample components. The eluted peptide is then ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. The mass spectrometer first isolates the protonated molecular ion of this compound (precursor ion) and then subjects it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). The specific precursor-to-product ion transition provides a highly selective and sensitive method for the unambiguous identification of the target peptide.
Materials and Methods
Materials
-
This compound standard (purity >98%)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Eppendorf tubes
-
Syringe filters (0.22 µm)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Perform serial dilutions of the stock solution with water:acetonitrile (95:5, v/v) containing 0.1% formic acid to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
LC-MS/MS Analysis
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 2 5.0 30 5.1 95 7.0 95 7.1 2 | 10.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow:
-
Cone Gas: 50 L/hr.
-
Desolvation Gas: 600 L/hr.
-
-
MS Method: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 263.1 (M+H)⁺.
-
Product Ions (m/z): To be determined by infusion of the standard. Predicted fragments include the b- and y-ion series. The most intense and stable fragments should be chosen for quantification and confirmation.
-
-
Collision Energy: Optimize by infusing the standard solution and varying the collision energy to obtain the highest intensity for the selected product ions.
-
Data Presentation
The identification of this compound is confirmed by the presence of the correct precursor ion and its characteristic fragment ions at the expected retention time.
Table 1: Predicted Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₂₀N₂O₃S |
| Monoisotopic Mass | 262.12 |
| Precursor Ion (M+H)⁺ | 263.1 |
| Predicted b-ion (Met) | 132.0 |
| Predicted y-ion (Val) | 118.1 |
Note: The actual m/z values of fragment ions should be determined experimentally.
Visualizations
References
Application Notes and Protocols for H-Met-Val-OH in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Met-Val-OH, also known as Methionyl-Valine, is a molecule of interest in various biochemical and physiological studies. Composed of the amino acids methionine and valine, this dipeptide can serve as a substrate for specific enzymes, making it a valuable tool for enzyme activity assays. These application notes provide detailed protocols for utilizing this compound as a substrate in enzymatic assays, primarily focusing on its role as a substrate for Flavin-containing monooxygenases (FMOs) and its potential application in studying dipeptidases. Additionally, we explore its relevance in the context of neurite outgrowth signaling pathways.
I. This compound as a Substrate for Flavin-Containing Monooxygenases (FMOs)
This compound has been identified as a substrate for Flavin-containing monooxygenases, specifically FMO1 and FMO3.[1] These enzymes catalyze the S-oxidation of the methionine residue within the dipeptide. The activity of FMOs on this compound can be monitored by measuring the consumption of the substrate or the formation of the sulfoxide (B87167) product.
Enzymatic Reaction
The sulfoxidation of this compound by FMOs is an oxygen- and NADPH-dependent reaction. The enzyme transfers an oxygen atom from molecular oxygen to the sulfur atom of the methionine residue.
Caption: Enzymatic sulfoxidation of this compound by FMO.
Quantitative Data
The following table summarizes the reported concentrations of this compound used in FMO assays. Kinetic parameters such as Km and Vmax are crucial for characterizing the enzyme-substrate interaction but are not yet available in the public domain for this compound.
| Enzyme | Substrate Concentration | Observed Activity | Reference |
| Human FMO1 (cDNA expressed) | 5 mM | Oxidation | [1] |
| Human FMO3 (cDNA expressed) | 1 mM and 5 mM | Oxidation | [1] |
Experimental Protocol: FMO Activity Assay using this compound
This protocol is a general guideline for measuring the FMO-catalyzed oxidation of this compound. The specific conditions may require optimization based on the enzyme source (e.g., recombinant enzyme, microsomes) and experimental setup.
Materials:
-
This compound
-
Recombinant human FMO1 or FMO3, or liver microsomes containing these enzymes
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Tris-HCl buffer
-
EDTA
-
Methanol (B129727) or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Prepare a stock solution of NADPH in buffer. The concentration should be determined based on the expected enzyme activity.
-
Prepare the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).
-
-
Enzyme Reaction:
-
Set up the reaction mixture in a microcentrifuge tube or a 96-well plate. A typical reaction mixture may contain:
-
Reaction buffer
-
Enzyme preparation (recombinant FMO or microsomes)
-
This compound at the desired final concentration (e.g., 1-5 mM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of approximately 1 mM.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes). The optimal incubation time should be determined to ensure linear product formation.
-
Terminate the reaction by adding an equal volume of cold methanol or another organic solvent.
-
-
Sample Analysis by HPLC:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot of the supernatant onto a C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the substrate (this compound) from the product (H-Met(O)-Val-OH).
-
Monitor the elution of the substrate and product using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
Quantify the amount of substrate consumed or product formed by comparing the peak areas to a standard curve.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (e.g., in nmol/min/mg protein).
-
If performing kinetic analysis, vary the concentration of this compound and measure the initial reaction rates to determine Km and Vmax values using appropriate software.
-
Caption: Workflow for FMO activity assay with this compound.
II. This compound as a Potential Substrate for Dipeptidases
Dipeptidases are exopeptidases that hydrolyze dipeptides into their constituent amino acids. While specific dipeptidases that cleave the Met-Val bond have not been extensively characterized, this compound can be used as a substrate to screen for and characterize such enzymatic activities. Methionyl aminopeptidases (MetAPs), which cleave the N-terminal methionine from nascent proteins, are known to have specificity for the penultimate amino acid, with a preference for small residues.[2] Whether MetAPs can efficiently cleave a dipeptide like this compound requires empirical investigation.
Enzymatic Reaction
A dipeptidase would cleave the peptide bond between methionine and valine, releasing the two free amino acids.
Caption: Enzymatic hydrolysis of this compound by a dipeptidase.
Experimental Protocol: Dipeptidase Activity Assay using this compound
This protocol describes a general method to detect and quantify the cleavage of this compound by a putative dipeptidase. The detection of the resulting free amino acids can be achieved using methods such as HPLC or a ninhydrin-based colorimetric assay.
Materials:
-
This compound
-
Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
HPLC system with a C18 column and a suitable detection method (e.g., pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and fluorescence detection)
-
OR Ninhydrin (B49086) reagent for colorimetric detection
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Follow a similar reaction setup as described for the FMO assay, but without the need for NADPH.
-
The reaction mixture should contain the reaction buffer, the enzyme source, and this compound at a suitable concentration.
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
Terminate the reaction, for example, by heat inactivation or by adding a quenching agent like trichloroacetic acid (TCA).
-
-
Detection of Products (Amino Acids):
-
HPLC Method (Recommended for specific quantification):
-
After stopping the reaction, centrifuge to remove any precipitate.
-
Derivatize the amino acids in the supernatant using a reagent like OPA.
-
Analyze the derivatized amino acids by reverse-phase HPLC with fluorescence detection.
-
Quantify the amounts of methionine and valine produced by comparing their peak areas to those of known standards.
-
-
Ninhydrin Method (Simpler, colorimetric):
-
After the reaction, add the ninhydrin reagent to the reaction mixture.
-
Heat the mixture according to the ninhydrin protocol to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
The increase in absorbance corresponds to the amount of free amino groups released from the cleavage of the dipeptide. Create a standard curve using known concentrations of methionine and valine.
-
-
Caption: Workflow for dipeptidase activity assay.
III. Relevance to Neurite Outgrowth Signaling
This compound has been reported to synergistically promote neurite growth in PC12 cells in the presence of dibutyryl cyclic AMP.[1] While the direct signaling pathway initiated by this compound is not fully elucidated, the promotion of neurite outgrowth by various peptides often involves the activation of key signaling cascades such as the PI3K/AKT and MAPK/ERK pathways. These pathways are known to be downstream of neurotrophic factor receptors and play a crucial role in neuronal differentiation and survival.
The enzymatic products of this compound metabolism (methionine sulfoxide and the individual amino acids) may also contribute to cellular signaling events that influence neurite outgrowth. For instance, methionine metabolism is linked to cellular redox status, which can impact various signaling pathways.
Caption: Hypothetical signaling pathway for dipeptide-induced neurite outgrowth.
Conclusion
This compound is a versatile dipeptide substrate for studying the activity of Flavin-containing monooxygenases. The provided protocols offer a starting point for researchers to design and implement robust enzyme assays. Furthermore, its potential as a substrate for dipeptidases and its connection to neurite outgrowth open up avenues for further investigation in neurobiology and drug discovery. The detailed characterization of enzymes that metabolize this compound and the elucidation of its downstream signaling effects will provide valuable insights into its physiological roles.
References
Application Notes and Protocols for H-Met-Val-OH in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction to H-Met-Val-OH in Biopharmaceutical Production
In the realm of biopharmaceutical manufacturing, the composition of cell culture media is a critical factor influencing cell growth, viability, and the yield of recombinant proteins. Chemically defined media are now the industry standard, eliminating the risks and variability associated with animal-derived components.[1] Within this context, dipeptides have emerged as a valuable tool to enhance the stability and solubility of individual amino acids, which can be limited in their free form.[2]
This compound, or L-Methionyl-L-Valine, is a dipeptide composed of the essential amino acids methionine and valine. Methionine is a precursor for cysteine and a key component in protein synthesis and methylation, while valine is a branched-chain amino acid crucial for cell growth and energy metabolism. The use of this compound as a media supplement can offer several advantages over the addition of free methionine and valine, including improved stability in liquid media and potentially enhanced uptake and utilization by cells. This leads to more consistent nutrient availability, which can translate to improved culture performance and productivity.
Key Benefits of this compound Supplementation
-
Enhanced Stability: Dipeptides are generally more stable in aqueous solutions compared to free amino acids, which can be susceptible to degradation. This ensures a more consistent and reliable supply of methionine and valine to the cells throughout the culture duration.
-
Improved Solubility: While methionine and valine have moderate solubility, formulating highly concentrated feed solutions can still be challenging. Dipeptides can offer improved solubility characteristics, allowing for more concentrated and efficient feed strategies in fed-batch and perfusion cultures.
-
Potential for Reduced Ammonia (B1221849) Accumulation: The controlled intracellular release of amino acids from dipeptides may lead to more efficient metabolism and potentially reduce the accumulation of toxic byproducts like ammonia, which can negatively impact cell growth and productivity.[1][3]
-
Support of High-Density Cultures: By providing a stable and concentrated source of essential amino acids, this compound can support the high metabolic demands of high-density cell cultures, leading to increased viable cell densities and higher product titers.
Quantitative Data Summary
The following tables present hypothetical data illustrating the potential benefits of this compound supplementation in a Chinese Hamster Ovary (CHO) cell line producing a monoclonal antibody (mAb). These tables are provided as examples to guide experimentation, as specific data for this compound is not extensively published.
Table 1: Effect of this compound on CHO Cell Growth and Viability in a Fed-Batch Culture
| Supplement | Peak Viable Cell Density (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD, x 10^9 cells·h/L) | Culture Viability at Day 14 (%) |
| Control (Free Met + Val) | 18.5 ± 0.8 | 1.8 ± 0.1 | 85 ± 3 |
| This compound (2 mM) | 20.1 ± 0.7 | 2.1 ± 0.1 | 88 ± 2 |
| This compound (5 mM) | 22.3 ± 0.9 | 2.5 ± 0.2 | 91 ± 2 |
| This compound (10 mM) | 21.5 ± 1.1 | 2.4 ± 0.2 | 89 ± 4 |
Table 2: Impact of this compound on Monoclonal Antibody Production in a CHO Fed-Batch Culture
| Supplement | Final mAb Titer (g/L) | Specific Productivity (qP, pg/cell/day) |
| Control (Free Met + Val) | 3.2 ± 0.2 | 25 ± 2 |
| This compound (2 mM) | 3.6 ± 0.3 | 28 ± 2 |
| This compound (5 mM) | 4.1 ± 0.2 | 32 ± 3 |
| This compound (10 mM) | 3.9 ± 0.4 | 30 ± 3 |
Experimental Protocols
The following are detailed protocols for the preparation and application of this compound in cell culture media. These are general guidelines and should be optimized for specific cell lines and culture conditions.
Protocol 1: Preparation of a Sterile this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder
-
Cell culture grade water or Water for Injection (WFI)
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
pH meter and sterile 1M NaOH/HCl (optional)
-
Laminar flow hood or biosafety cabinet
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder using a sterile weigh boat and an analytical balance.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add the required volume of cell culture grade water to achieve the desired stock concentration (e.g., 100 mM).
-
Gently swirl the tube to dissolve the powder. If necessary, warm the solution to 37°C to aid dissolution.
-
Once fully dissolved, check the pH of the solution. If necessary, adjust to a pH compatible with your cell culture medium (typically 7.0-7.4) using sterile 1M NaOH or 1M HCl.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
References
Application Notes and Protocols for Neurite Growth Assays with H-Met-Val-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is fundamental to the formation of functional neural circuits. This process is of significant interest in neuroscience research, particularly in the context of neurodegenerative diseases, nerve injury, and the development of novel therapeutics aimed at promoting neuronal regeneration. Bioactive peptides are emerging as promising candidates for modulating cellular processes, including neuronal differentiation and neurite extension.
This document provides a detailed experimental protocol for investigating the potential of the novel tripeptide, H-Met-Val-OH, to promote neurite outgrowth. The protocol is designed for an in vitro model using the human neuroblastoma cell line SH-SY5Y, a widely used model for studying neuronal development.[1][2][3][4] While specific data on this compound is not yet established, this protocol provides a robust framework for its initial characterization.
Hypothetical Mechanism of Action
It is hypothesized that this compound may promote neurite outgrowth by activating intracellular signaling cascades known to be involved in neuronal differentiation. A key pathway in this process is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is a central regulator of cell growth, survival, and differentiation.[5][6][7][8][9] Activation of this pathway can lead to cytoskeletal rearrangements and the expression of genes necessary for neurite elongation.[5]
Experimental Protocol
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.[1][2][3]
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells
-
Peptide: this compound (to be synthesized or procured)
-
Culture Media:
-
Coating Solution: Poly-L-lysine
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-β-III tubulin antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Other Reagents: DMSO (for peptide dissolution), PBS
Procedure
-
Plate Coating:
-
Coat the wells of a 96-well plate with Poly-L-lysine solution and incubate overnight at room temperature.
-
Aspirate the solution and wash the wells three times with sterile water. Allow the plates to dry completely.
-
-
Cell Seeding:
-
Differentiation:
-
Peptide Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to achieve the final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
After the 5-day differentiation period, replace the Differentiation Medium with the serum-free medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., a known neurite-promoting factor like Brain-Derived Neurotrophic Factor - BDNF).
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS and leave the cells in PBS for imaging.
-
-
Imaging and Quantification:
-
Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple fields per well to ensure representative data.
-
Quantify neurite outgrowth using an automated image analysis software like ImageJ with plugins such as NeuronJ or NeuriteTracer.[10][11][12][13]
-
The primary parameters to measure are:
-
Average neurite length per neuron.
-
Number of primary neurites per neuron.
-
Total neurite length per neuron.
-
Percentage of cells with neurites.
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Neurite Length
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) ± SEM |
| Vehicle Control | - | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 | |
| Positive Control (BDNF) | (Specify) |
Table 2: Effect of this compound on Neurite Number and Branching
| Treatment Group | Concentration (µM) | Average Number of Primary Neurites per Neuron ± SEM | Percentage of Neurite-Bearing Cells (%) ± SEM |
| Vehicle Control | - | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Positive Control (BDNF) | (Specify) |
Visualizations
Experimental Workflow
References
- 1. [PDF] Differentiated SH-SY5Y Cells for High-Throughput Screening in a 96-Well Plate Format: Protocol Optimisation and Application for Neurite Outgrowth Assays | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternating current stimulation promotes neurite outgrowth and plasticity in neurons through activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NeuriteTracer: a novel ImageJ plugin for automated quantification of neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for H-Met-Val-OH in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of the tripeptide H-Met-Val-OH in proteomics research, along with detailed protocols for its application. While specific research on the tripeptide this compound is limited, its constituent amino acids and similarity to the dipeptide this compound suggest its utility in several key areas of proteomics. The following sections detail its application as a standard in mass spectrometry, in the study of methionine oxidation, and in cell-based assays for neurite outgrowth.
I. Application as a Standard in Mass Spectrometry
Synthetic peptides like this compound are valuable tools in quantitative proteomics. They can be used as internal standards to improve the accuracy and reproducibility of protein quantification by mass spectrometry (MS).[1][2] By spiking a known amount of a synthetic peptide into a complex biological sample, variations in sample preparation and instrument response can be normalized.[1][3]
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₅H₂₉N₃O₄S |
| Molecular Weight | 347.48 g/mol |
| Amino Acid Sequence | Met-Val-OH |
| Charge State (Typical in ESI-MS) | +1 |
| m/z ([M+H]⁺) | 348.19 |
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS
This protocol describes the use of this compound as a spike-in internal standard for the relative quantification of a target peptide in a complex protein digest.
Materials:
-
This compound peptide standard
-
Protein extract from biological sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Formic acid
-
Acetonitrile (ACN)
-
Ultrapure water
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Protein Sample Preparation:
-
Lyse cells or tissues in a suitable buffer to extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To 100 µg of protein extract, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
In-solution Tryptic Digestion:
-
Add sequencing-grade trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Spiking of Internal Standard:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1% formic acid in water).
-
Add a known amount of the this compound standard to the digested sample. The optimal amount should be determined empirically but is typically in the low fmol to pmol range.
-
-
Sample Cleanup:
-
Acidify the sample by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in 2% ACN).
-
Inject the sample into the LC-MS/MS system.
-
Develop a suitable gradient for peptide separation on a C18 column.
-
Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) mode. Include the m/z of this compound in the inclusion list for fragmentation.
-
-
Data Analysis:
-
Identify and quantify the peptides using appropriate proteomics software.
-
Normalize the intensity of the target peptide to the intensity of the this compound internal standard.
-
Experimental Workflow for using this compound as an Internal Standard
Caption: Workflow for quantitative proteomics using this compound.
II. Application in the Study of Methionine Oxidation
The methionine residue in this compound makes it a useful substrate and standard for studying methionine oxidation, a common post-translational modification with significant biological implications.[4][5] Methionine oxidation can be induced by reactive oxygen species (ROS) and can alter protein structure and function.
Experimental Protocol: In Vitro Methionine Oxidation Assay
This protocol describes how to use this compound to study the kinetics of methionine oxidation by a specific oxidizing agent.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a 1 mM stock solution of this compound in PBS.
-
Prepare a series of H₂O₂ dilutions in PBS (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
-
Oxidation Reaction:
-
In a microcentrifuge tube, mix equal volumes of the this compound stock solution and each H₂O₂ dilution.
-
Incubate the reactions at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding catalase to a final concentration of 100 U/mL to degrade the remaining H₂O₂.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining unoxidized this compound and the formation of oxidized this compound (H-Met(O)-Val-OH). The oxidized form will have a mass increase of 16 Da.
-
-
Data Analysis:
-
Calculate the percentage of oxidized peptide at each time point and H₂O₂ concentration.
-
Plot the data to determine the kinetics of the oxidation reaction.
-
III. Application in Cell-Based Assays for Neurite Outgrowth
The dipeptide this compound has been shown to promote neurite growth in PC12 cells.[6] It is plausible that the tripeptide this compound could have similar or enhanced activity.
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells
This protocol details how to assess the effect of this compound on neurite outgrowth in the PC12 cell line.[7][8]
Materials:
-
PC12 cells
-
This compound
-
Dibutyryl cyclic AMP (Bt₂cAMP)
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Poly-L-lysine coated cell culture plates
-
Microscope with imaging capabilities
-
Neurite outgrowth analysis software
Procedure:
-
Cell Culture:
-
Culture PC12 cells in standard growth medium.
-
-
Cell Plating:
-
Seed PC12 cells onto poly-L-lysine coated plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare treatment media containing various concentrations of this compound (e.g., 0, 0.2, 2, 20, 200 µM) with and without a constant concentration of Bt₂cAMP (e.g., 0.5 mM).
-
Replace the culture medium with the treatment media.
-
-
Incubation:
-
Incubate the cells for 24-72 hours.
-
-
Imaging and Analysis:
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite length and number using a neurite outgrowth analysis software.
-
Statistically analyze the data to determine the effect of this compound on neurite outgrowth.
-
Quantitative Data Summary for Dipeptide this compound Activity
The following table summarizes the reported activity of the dipeptide this compound. This data can serve as a reference for designing experiments with the tripeptide.
| Assay | Concentration | Observed Effect |
| Oxidation by human FMO1 | 5 mM | Oxidation observed |
| Oxidation by human FMO3 | 1 mM and 5 mM | Oxidation observed |
| Neurite growth in PC12 cells (with 0.5 mM Bt₂cAMP) | 0.2, 2, 20, 200 µM | Synergistically promotes neurite growth |
IV. Potential Signaling Pathway Involvement
The dipeptide this compound is oxidized by Flavin-containing monooxygenases (FMOs).[6] FMOs are a family of enzymes that play a role in the metabolism of various compounds and can be involved in cellular stress responses.[9][10] The interaction of this compound with FMOs could modulate downstream signaling pathways.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway of this compound and FMOs.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. nottingham.ac.uk [nottingham.ac.uk]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel flavin-containing monooxygenase protein FMO1 interacts with CAT2 to negatively regulate drought tolerance through ROS homeostasis and ABA signaling pathway in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism [frontiersin.org]
Application Note: Solid-Phase Synthesis of Methionyl-Valine (Met-Val) Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, offering significant advantages in purification and automation.[1] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support (resin).[1] The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[2][3]
This application note provides a detailed protocol for the synthesis of the dipeptide Methionyl-Valine (Met-Val) using Fmoc-based SPPS on Wang resin, which yields a C-terminal carboxylic acid upon cleavage.[4] Special consideration is given to the challenges associated with methionine, a residue prone to oxidation of its thioether side chain.[5][6] To mitigate this, a specialized cleavage cocktail, Reagent H, is employed to ensure the integrity of the final product.[5][7][8] The protocol covers all stages from resin preparation to final product analysis by RP-HPLC and mass spectrometry.
Materials and Reagents
The following table summarizes the materials and reagents required for the synthesis, purification, and analysis of the Met-Val dipeptide.
| Category | Item | Grade/Specification |
| Resin | Wang Resin | 100-200 mesh, ~1.0 mmol/g substitution |
| Amino Acids | Fmoc-Val-OH | Peptide synthesis grade, >99% purity |
| Fmoc-Met-OH | Peptide synthesis grade, >99% purity[9] | |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade |
| HOBt (1-Hydroxybenzotriazole) | Peptide synthesis grade | |
| DIC (N,N'-Diisopropylcarbodiimide) | Peptide synthesis grade | |
| Bases | DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade |
| DMAP (4-Dimethylaminopyridine) | Reagent grade | |
| Deprotection Reagent | Piperidine (B6355638) | Reagent grade |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade, amine-free |
| DCM (Dichloromethane) | Reagent grade | |
| Methanol (MeOH) | Reagent grade | |
| Diethyl ether or Methyl t-butyl ether (MTBE) | Reagent grade | |
| Acetonitrile (ACN) | HPLC grade | |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade |
| (Reagent H) | Phenol | Reagent grade |
| Thioanisole | Reagent grade | |
| 1,2-Ethanedithiol (B43112) (EDT) | Reagent grade | |
| Dimethylsulfide (DMS) | Reagent grade | |
| Ammonium (B1175870) Iodide (NH₄I) | Reagent grade | |
| Water | Deionized or HPLC grade | |
| Capping Reagent | Acetic Anhydride (B1165640) | Reagent grade |
Experimental Workflow Diagram
The overall workflow for the solid-phase synthesis of Met-Val is illustrated below.
Caption: Workflow for the solid-phase synthesis of Met-Val peptide.
Experimental Protocols
4.1. Loading of First Amino Acid (Fmoc-Val-OH) onto Wang Resin
-
Resin Swelling: Place Wang resin (1 g, ~1.0 mmol) in a reaction vessel. Add DMF (10-15 mL) and allow the resin to swell for at least 1 hour with gentle agitation.[10] After swelling, drain the DMF.
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-Val-OH (2.0 mmol, 2 equiv.) and HOBt (2.0 mmol, 2 equiv.) in a minimum amount of DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Add DIC (2.0 mmol, 2 equiv.) and a catalytic amount of DMAP (0.1 mmol, 0.1 equiv.).[4] Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and DIPEA in DMF (e.g., 1:1:8 v/v/v) and agitate for 30 minutes.[10]
-
Final Wash and Drying: Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry under vacuum. The loading efficiency can be determined spectrophotometrically by quantifying the amount of Fmoc group cleaved from a small, weighed sample of resin.
4.2. Peptide Chain Elongation: Synthesis Cycle for Methionine
The following steps constitute one cycle of deprotection and coupling.
-
Fmoc Deprotection: Swell the Fmoc-Val-Wang resin in DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin.[11] Agitate for 3 minutes, drain, then add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[12]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[12]
-
Methionine Coupling:
-
In a separate vial, pre-activate Fmoc-Met-OH (3 equiv.) with HBTU (3 equiv.) and DIPEA (6 equiv.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.[12] The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin now carries the dipeptide Fmoc-Met-Val-Wang Resin.
-
Final Deprotection: Perform a final Fmoc deprotection step as described in 4.2.1 to expose the N-terminal amine of methionine.
4.3. Cleavage and Deprotection
Due to the sensitivity of methionine to oxidation, a specialized cleavage cocktail is required.[5]
-
Resin Preparation: Wash the final Met-Val-Wang resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation (Reagent H): Prepare the cleavage cocktail with the following composition: 81% TFA, 5% phenol, 5% thioanisole, 3% water, 2.5% 1,2-ethanedithiol (EDT), 2% dimethylsulfide (DMS), and 1.5% (w/w) ammonium iodide.[7][8] This cocktail is designed to minimize methionine side-chain oxidation.[5][7][8]
-
Cleavage Reaction: Add the freshly prepared Reagent H to the dried resin (approx. 10 mL per gram of resin).[13] Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA. Combine the filtrates.
4.4. Peptide Precipitation and Purification
-
Precipitation: Add the TFA filtrate to a 50 mL centrifuge tube containing 30-40 mL of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form immediately.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water).
-
Purify the peptide using a preparative C18 reversed-phase HPLC column.[14]
-
Elute the peptide using a linear gradient of Solvent B (0.1% TFA in acetonitrile) against Solvent A. A typical gradient might be 5-65% Solvent B over 30 minutes.[15]
-
Collect fractions corresponding to the major peak.
-
-
Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize (freeze-dry) to obtain the final Met-Val peptide as a white, fluffy powder.[15]
Data Presentation and Expected Results
5.1. Synthesis and Purification Summary
| Parameter | Expected Value/Result |
| Resin Loading (Valine) | 0.6 - 0.9 mmol/g |
| Crude Peptide Yield | > 85% |
| Purity (Crude) | 60 - 80% (by analytical HPLC) |
| Purity (After HPLC) | > 98% |
| Final Yield (Lyophilized) | 40 - 60% (based on initial resin loading) |
5.2. Product Characterization
The identity and purity of the final Met-Val peptide are confirmed by analytical HPLC and mass spectrometry.
| Analysis Method | Parameter | Expected Result |
| Analytical RP-HPLC | Purity | > 98% |
| Retention Time | Dependent on specific column and gradient | |
| Mass Spectrometry | Molecular Formula | C₁₀H₂₀N₂O₃S[17][18] |
| (e.g., ESI-MS) | Theoretical Monoisotopic Mass | 248.12 Da[18] |
| Observed Mass [M+H]⁺ | 249.13 m/z | |
| Observed Mass [M+Na]⁺ | 271.11 m/z[17] |
Note: The presence of a +16 Da peak in the mass spectrum would indicate undesirable oxidation of methionine to methionine sulfoxide.[5]
Troubleshooting
-
Methionine Oxidation (+16 Da peak): This is the most common side reaction.[5] Ensure the use of a fresh, robust cleavage cocktail like Reagent H, which contains reducing agents and scavengers.[5][7][8] Minimize the cleavage time and exposure to air.
-
Low Coupling Efficiency (Ninhydrin test positive): May occur due to steric hindrance or peptide aggregation. For difficult couplings, consider double coupling, increasing reaction time, or using a more potent coupling reagent like HATU.
-
Poor Peak Shape in HPLC: This can result from impure silica (B1680970) in the column or insufficient ion-pairing reagent.[19] Ensure high-quality columns and the use of 0.1% TFA in the mobile phases to improve peak symmetry.[15][19]
References
- 1. bachem.com [bachem.com]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Fmoc-Met-OH [cem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-Valine, N-L-methionyl-, radical ion(1-) | C10H20N2O3S | CID 23274411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. L-Methionyl-L-valine | C10H20N2O3S | CID 7010520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
Application Note: Quantitative Determination of H-Met-Val-OH in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Met-Val-OH is a tripeptide composed of methionine, valine, and a C-terminal hydroxyl group. Emerging research suggests its potential involvement in biological processes such as neurite outgrowth, making it a molecule of interest in neuroscience and drug development.[1][2] Accurate quantification of this compound in complex biological matrices like plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. The inherent low abundance of many endogenous peptides in biological fluids necessitates highly sensitive and selective analytical methods for their quantification.[3]
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for peptide quantification due to its high sensitivity, specificity, and broad linear dynamic range, offering significant advantages over traditional ligand-binding assays.[4][5][6] The methodology described herein includes sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative data.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Materials and Methods
Reagents and Materials
-
This compound standard (purity >98%)
-
This compound-d8 (deuterated internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving this compound and this compound-d8 in ultrapure water.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with the same diluent.
Sample Preparation Protocol
-
Thaw frozen human plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all samples except the blank.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (0.1% formic acid in water).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A shallow gradient is often effective for peptides.[7] A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 249.1 -> Product ion (Q3) m/z 132.1 (fragment corresponding to the loss of the valine residue).
-
This compound-d8 (IS): Precursor ion (Q1) m/z 257.1 -> Product ion (Q3) m/z 140.1.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
-
Collision Energy: Optimized for each transition.
-
Data Presentation
The quantitative data for the calibration curve and quality control samples should be summarized in tables for clear comparison and validation of the method's performance.
Table 1: Calibration Curve for this compound
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.5 | 0.48 | 96.0 | 4.5 |
| 1 | 1.05 | 105.0 | 3.2 |
| 5 | 5.12 | 102.4 | 2.8 |
| 10 | 9.85 | 98.5 | 1.9 |
| 50 | 50.9 | 101.8 | 2.1 |
| 100 | 99.2 | 99.2 | 1.5 |
| 500 | 503.5 | 100.7 | 1.2 |
| 1000 | 995.0 | 99.5 | 0.9 |
Table 2: Quality Control Sample Analysis
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 1.5 | 1.58 | 105.3 | 5.1 |
| Mid QC | 75 | 73.9 | 98.5 | 3.4 |
| High QC | 750 | 758.2 | 101.1 | 2.3 |
Potential Signaling Pathway Involvement
While the precise signaling pathways involving this compound are still under investigation, its reported role in promoting neurite outgrowth suggests potential interaction with pathways known to regulate neuronal development.[2] Methionine residues in peptides are susceptible to oxidation, which can act as a post-translational modification to regulate protein function and signaling.[8] The diagram below illustrates a generalized signaling pathway for neurite outgrowth, highlighting a hypothetical point of action for this compound.
Caption: Hypothetical signaling pathway for this compound in neurite outgrowth.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of the tripeptide this compound in human plasma. The protocol, encompassing sample preparation, chromatography, and mass spectrometry, provides a reliable framework for researchers in various fields. The provided workflow, data tables, and signaling pathway diagram offer a comprehensive guide for the implementation and understanding of this compound analysis in a research setting. Further investigation is warranted to fully elucidate the specific biological roles and signaling mechanisms of this peptide.
References
- 1. This compound | 二肽 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detecting low abundance vasoactive peptides in plasma; progress towards absolute quantitation using nano LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 6. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Flavin-containing Monooxygenase Activity using H-Met-Val-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin-containing monooxygenases (FMOs) are a superfamily of NADPH-dependent enzymes crucial in the metabolism of a wide array of xenobiotics, including drugs, pesticides, and dietary compounds. These enzymes catalyze the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. Understanding the activity and substrate specificity of FMO isoforms, such as FMO1 and FMO3, is of significant interest in drug development and toxicology. The dipeptide H-Met-Val-OH has been identified as a substrate for both human FMO1 and FMO3, making it a valuable tool for studying the activity of these enzymes.[1] This document provides detailed application notes and protocols for utilizing this compound to characterize FMO activity.
Data Presentation
The following table summarizes the kinetic parameters for the sulfoxidation of this compound by human FMO1 and FMO3. This data is essential for designing and interpreting experiments aimed at investigating FMO activity.
| Substrate | Enzyme | Apparent K_m (mM) | Apparent V_max (nmol/min/nmol FMO) |
| This compound | Human FMO1 | ~ 5 | Not Determined |
| This compound | Human FMO3 | 1 - 5 | Not Determined |
Note: The available literature indicates that this compound is oxidized by FMO1 at a concentration of 5 mM and by FMO3 at concentrations of 1 mM and 5 mM.[1] However, specific K_m and V_max values from detailed kinetic studies were not explicitly provided in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in studying FMO activity with this compound, the following diagrams are provided.
Caption: FMO catalytic cycle for this compound sulfoxidation.
Caption: Experimental workflow for FMO activity assay.
Experimental Protocols
This section provides detailed protocols for assessing the activity of FMO1 and FMO3 using this compound as a substrate. The primary methods involve monitoring the consumption of the cofactor NADPH or direct quantification of the sulfoxidated product by High-Performance Liquid Chromatography (HPLC).
Protocol 1: NADPH Consumption Assay
This method provides a continuous or endpoint measurement of FMO activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
This compound
-
NADPH
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
Microsomes containing recombinant human FMO1 or FMO3
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Prepare a fresh stock solution of NADPH in buffer.
-
Keep all enzyme preparations (microsomes) on ice.
-
-
Reaction Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Tris-HCl buffer
-
FMO-containing microsomes (the amount will need to be optimized based on enzyme activity)
-
This compound solution to achieve the desired final concentration (e.g., 1-5 mM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add NADPH solution to initiate the reaction. The final concentration of NADPH is typically in the range of 100-250 µM.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-30 minutes).
-
Alternatively, for an endpoint assay, stop the reaction at a specific time point by adding a quenching agent (e.g., 2 volumes of cold acetonitrile).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Perform control reactions lacking the substrate (this compound) or the enzyme to account for background NADPH oxidase activity.
-
Protocol 2: HPLC-Based Product Formation Assay
This method allows for the direct quantification of the H-Met(O)-Val-OH product, providing a more specific measure of FMO-mediated sulfoxidation.
Materials:
-
This compound
-
NADPH
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
Microsomes containing recombinant human FMO1 or FMO3
-
Quenching solution (e.g., perchloric acid or cold acetonitrile)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
UV detector
Procedure:
-
Reaction Incubation:
-
Follow the reaction setup and initiation steps as described in Protocol 1.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the substrate (this compound) and the product (H-Met(O)-Val-OH) using a suitable gradient elution method.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
-
Quantification:
-
Generate a standard curve using a synthesized standard of H-Met(O)-Val-OH.
-
Determine the concentration of the product in the samples by comparing the peak area to the standard curve.
-
-
Kinetic Analysis:
-
To determine kinetic parameters, perform the assay at varying concentrations of this compound.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max values.
-
Conclusion
This compound serves as a useful tool for probing the activity of human FMO1 and FMO3. The provided protocols offer robust methods for characterizing the kinetics of FMO-mediated sulfoxidation. By employing these techniques, researchers can gain valuable insights into the role of FMOs in drug metabolism and xenobiotic disposition, aiding in the development of safer and more effective therapeutic agents. Further studies are warranted to determine the precise kinetic constants for this compound with different FMO isoforms.
References
Troubleshooting & Optimization
Improving H-Met-Val-OH solubility for in-vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of the dipeptide H-Met-Val-OH for in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in aqueous buffers like water or PBS?
A1: The this compound peptide is composed of Methionine and Valine, both of which are amino acids with hydrophobic (water-repelling) side chains.[1] Peptides with a high proportion of hydrophobic residues, like this compound, are often poorly soluble in aqueous solutions.[2][3] Furthermore, this peptide has a neutral overall charge at physiological pH, which means it doesn't benefit from the enhanced solubility that charged (acidic or basic) peptides exhibit in aqueous buffers.[4][5]
Q2: What is the recommended initial solvent for dissolving this compound?
A2: For neutral, hydrophobic peptides, it is recommended to first use a small amount of a water-miscible organic solvent to completely dissolve the peptide.[4][6] Subsequently, this stock solution can be slowly diluted with your aqueous experimental buffer to the desired final concentration.[7] See the table below for recommended solvents.
Q3: My peptide solution became cloudy after adding my aqueous buffer. What does this mean and what should I do?
A3: Cloudiness or precipitation indicates that the peptide's solubility limit in the final solvent mixture has been exceeded.[7][8] If this occurs, you should prepare a new solution. You can try making a more dilute final solution. If a higher concentration is necessary, you may need to increase the percentage of the organic solvent, but be mindful of its tolerance in your experimental system.[9]
Q4: Can I use Dimethyl Sulfoxide (DMSO) to dissolve this compound?
A4: While DMSO is an excellent solvent for many hydrophobic peptides, it should be used with caution for peptides containing Methionine (Met) or Cysteine (Cys) residues.[4][9] DMSO can oxidize the sulfur-containing side chain of Methionine, which could alter the peptide's biological activity.[2] Dimethylformamide (DMF) is a recommended alternative that is less likely to cause oxidation.[10][11] If DMSO must be used, it should be of high purity (anhydrous) and solutions should be prepared fresh and stored properly to minimize oxidation.
Q5: What is the maximum concentration of organic solvent that is safe for my cell-based assays?
A5: The tolerance of cell lines to organic solvents varies. For DMSO, a final concentration of 0.1% is generally considered safe for most cell lines, while some can tolerate up to 0.5%.[7] Primary cells are often more sensitive and may require even lower concentrations.[7] It is crucial to determine the tolerance of your specific cell line by running a vehicle control experiment (your final buffer with the same concentration of organic solvent, but without the peptide).[7]
Q6: How can I improve the solubility of this compound if I want to avoid organic solvents?
A6: While challenging for this peptide, you can try a few methods. Gentle warming of the solution (to no more than 40°C) or brief sonication can help increase the rate of dissolution.[2][3] However, these methods may not significantly increase the overall solubility limit in a purely aqueous solution. Adjusting the pH is generally not effective for neutral peptides like this compound.[10]
Q7: How should I store my this compound stock solution?
A7: Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -20°C or, preferably, -80°C.[6][12] This prevents degradation from repeated freeze-thaw cycles.[12] Since the peptide contains Methionine, which is prone to oxidation, using oxygen-free buffers for dilution and storing aliquots under an inert gas like nitrogen or argon can further improve stability.[2]
Solubility Data Summary
| Solvent System | Solubility Potential | Recommendations & Key Considerations |
| Water, PBS (pH 7.4) | Very Low | Not recommended for initial solubilization due to the peptide's hydrophobic and neutral character.[3] |
| Dimethylformamide (DMF) | High | Recommended alternative to DMSO. Less likely to oxidize the Methionine residue.[10][11] |
| Dimethyl Sulfoxide (DMSO) | High | Use with caution. Potential for oxidation of the Methionine side chain.[4][9] Use high-purity, anhydrous DMSO and prepare fresh solutions.[2] |
| Acetonitrile, Ethanol, Methanol, Isopropanol | Moderate to High | Can be effective for initial solubilization.[4][6] The peptide should be fully dissolved before adding aqueous buffer. |
| Solutions with Denaturing Agents (e.g., 6M Guanidine HCl, 8M Urea) | High | These can be very effective at dissolving aggregating peptides but are generally incompatible with in-vitro biological assays.[4][9] |
Experimental Protocols
Protocol 1: Solubility Testing with a Small Aliquot
Before dissolving your entire peptide sample, it is critical to test the solubility on a small amount.[2]
-
Prepare the Peptide: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[4]
-
Aliquot: Carefully weigh out a small, representative portion of the peptide (e.g., 1 mg).
-
Solvent Test: Add a small, measured volume of your chosen organic solvent (e.g., 10-20 µL of DMF).
-
Mix: Gently vortex or sonicate the mixture for 10-20 seconds.[2] The solution should become completely clear.
-
Dilute: Slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the target concentration.
-
Observe: Check for any signs of precipitation or cloudiness. If the solution remains clear, the chosen solvent system is appropriate.
Protocol 2: Preparing a Stock Solution of this compound
This protocol uses DMF as the recommended organic solvent to avoid potential oxidation of the Methionine residue.
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[2] Centrifuge the vial to pellet the powder.
-
Initial Dissolution: Add the minimum necessary volume of high-purity DMF to the vial to completely dissolve the peptide. For example, to create a 10 mM stock from 1 mg of peptide (MW: 248.34 g/mol ), you would add approximately 40.3 µL of DMF.
-
Ensure Complete Solubilization: Gently vortex the vial. If necessary, sonicate in a water bath for a few minutes until the solution is completely clear and free of particulates.[6]
-
Serial Dilution: Slowly add the dissolved peptide stock solution to your final aqueous culture medium or buffer in a stepwise manner, mixing gently after each addition, to achieve your final working concentration.
-
Final Concentration Check: Ensure the final concentration of DMF in your experiment is non-toxic to your cells (typically well below 0.5%).
-
Storage: Immediately prepare single-use aliquots from any remaining stock solution and store them at -80°C.[12]
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for dissolving this compound.
Hypothetical Signaling Pathway for Study
Caption: A generic signaling pathway for research.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. bachem.com [bachem.com]
- 7. lifetein.com [lifetein.com]
- 8. biocat.com [biocat.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. jpt.com [jpt.com]
- 11. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
Preventing oxidation of methionine in H-Met-Val-OH solutions
Welcome to the technical support center for H-Met-Val-OH (Methionyl-Valine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound solutions, with a specific focus on preventing the oxidation of the methionine residue.
Frequently Asked Questions (FAQs)
Q1: My this compound solution shows a mass increase of +16 Da in my mass spectrometry analysis. What does this indicate?
A1: A mass increase of +16 Da is characteristic of the oxidation of the methionine residue to methionine sulfoxide (B87167) (Met(O)). The thioether side chain of methionine is susceptible to oxidation by various reactive oxygen species.[1][2]
Q2: What are the primary causes of methionine oxidation in my this compound solutions?
A2: Methionine oxidation in peptide solutions can be triggered by several factors, including:
-
Dissolved Oxygen: Buffers and solvents exposed to air contain dissolved oxygen, a primary oxidant.
-
Reactive Oxygen Species (ROS): These can be generated by various processes, including exposure to light or the presence of trace metal ions.
-
Trace Metal Ions: Metal ions such as Fe²⁺ and Cu²⁺ can catalyze the formation of highly reactive hydroxyl radicals.
-
Harsh Chemical Conditions: While the thioether side chain is generally stable during standard Fmoc-based solid-phase peptide synthesis, it is sensitive to the conditions during cleavage from the resin and subsequent handling.[2]
Q3: How should I store my lyophilized this compound powder to ensure its stability?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Under these conditions, the peptide can be stable for several years.
Q4: What is the recommended procedure for dissolving lyophilized this compound?
A4: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation. As a dipeptide, this compound is generally soluble in aqueous solutions.[3][4] Start by attempting to dissolve the peptide in sterile, deoxygenated water or a suitable buffer. For peptides containing methionine, it is crucial to use oxygen-free solvents to minimize oxidation.[3][5]
Q5: Can I reverse the oxidation of methionine in my this compound sample?
A5: Yes, in many cases, methionine sulfoxide (Met(O)) can be reduced back to methionine. A common laboratory method involves the use of reagents like N-methylmercaptoacetamide or a combination of dimethylsulfide (DMS) and ammonium (B1175870) iodide in trifluoroacetic acid (TFA).[1][2]
Troubleshooting Guide: Preventing Methionine Oxidation
This guide provides a systematic approach to identifying and mitigating common issues related to the oxidation of this compound in solution.
| Problem | Potential Cause | Recommended Action |
| Significant peak at +16 Da in mass spectrum after dissolving the peptide. | Dissolved oxygen in the solvent. | Use degassed buffers and solvents. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Gradual increase in the +16 Da peak over time in stored solutions. | Improper storage conditions leading to slow oxidation. | Aliquot the peptide solution and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure the storage buffer is at an optimal pH and contains an antioxidant. |
| Rapid and extensive oxidation upon addition of other reagents. | Presence of oxidizing contaminants or incompatible reagents. | Ensure all reagents are of high purity. If possible, degas all solutions before mixing. Consider the addition of a chelating agent like EDTA to sequester trace metal ions. |
| Variability in oxidation levels between experiments. | Inconsistent sample handling procedures. | Standardize all experimental protocols, including solvent preparation, incubation times, and exposure to light and air. |
| Precipitation of the peptide after attempting to dissolve it. | The peptide may have low solubility in the chosen solvent. | Although this compound is expected to be soluble in water, if precipitation occurs, try dissolving in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer. Note that DMSO can promote oxidation in some cases.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
Lyophilized this compound
-
Sterile, deionized water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under a gentle stream of inert gas, open the vial.
-
Add the calculated volume of degassed, sterile water to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Purge the headspace of each aliquot with inert gas before sealing.
-
Store the aliquots at -80°C.
-
Protocol 2: Monitoring Methionine Oxidation by Mass Spectrometry
-
Sample Preparation:
-
Dilute a small amount of the this compound solution in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in positive ion mode.
-
Look for the expected molecular weight of this compound (C₁₀H₂₀N₂O₃S, MW: 248.34 g/mol ).[7]
-
Search for a peak corresponding to the molecular weight of the oxidized peptide (M + 16 Da).
-
The relative intensity of the M+16 peak compared to the parent peptide peak provides a semi-quantitative measure of the extent of oxidation. For accurate quantification, methods like stable isotope labeling can be employed.[8]
-
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₃S | [7] |
| Molecular Weight | 248.34 g/mol | [7] |
| Amino Acid Sequence | Met-Val | - |
| Appearance | White to off-white powder | General peptide property |
| Solubility | Expected to be soluble in water. | [3][4] |
Table 2: Recommended Antioxidants for Methionine-Containing Peptides
| Antioxidant | Typical Concentration | Notes |
| N-acetyl-L-methionine | 5 mM | Can be added to buffers to act as a sacrificial scavenger. |
| Vitamin C (Ascorbic Acid) | 1-5 mM | A common antioxidant, but its stability in solution should be considered. Can be paired with peptides to enhance antioxidant effects.[9][10][11] |
| Catalase | Enzyme | Can be used to remove hydrogen peroxide. |
| Free L-methionine | Excess | Can be added to the sample to competitively inhibit the oxidation of the peptide.[12] |
Visualizations
Caption: The oxidation pathway of methionine in this compound.
Caption: A step-by-step workflow for troubleshooting methionine oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. mybiosource.com [mybiosource.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nassifmdskincare.com [nassifmdskincare.com]
- 10. youtube.com [youtube.com]
- 11. skinceuticals.com.au [skinceuticals.com.au]
- 12. researchgate.net [researchgate.net]
H-Met-Val-OH stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of the tripeptide H-Met-Val-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage?
A1: The main stability issues for this compound are chemical degradation through two primary pathways:
-
Oxidation: The methionine (Met) residue is highly susceptible to oxidation.[1][2] The thioether side chain can be oxidized to form methionine sulfoxide (B87167) (MetO), a 16 Da increase in mass, and further to methionine sulfone (MetO2).[3][4][5] This is a common issue for methionine-containing peptides and can alter biological activity.[3]
-
Hydrolysis: The peptide bonds, particularly the amide linkages between the amino acids, can be cleaved by water.[6][7][8] This process can be accelerated by extremes in pH and elevated temperatures.[6]
Q2: How should I store my lyophilized this compound powder for maximum stability?
A2: For long-term storage, lyophilized this compound should be kept at -20°C or, preferably, -80°C in a tightly sealed vial to minimize exposure to moisture and air.[2][9] Because the methionine residue is prone to oxidation, storing the powder under an inert gas like argon or nitrogen can further enhance stability.[2][9] Peptides containing methionine have limited shelf lives and benefit from anaerobic storage conditions.[2][10]
Q3: How long can I expect this compound to be stable once it is reconstituted in a solution?
A3: The stability of peptides in solution is significantly lower than in their lyophilized form.[10] For this compound, the shelf-life in solution is limited, and it is not recommended for long-term storage.[2][10] If storage in solution is necessary, it should be dissolved in a sterile buffer at a pH of 5-6, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for a few weeks at most.[2][10]
Q4: What are the main degradation products of this compound I should look for?
A4: The primary degradation products you are likely to encounter are:
-
H-Met(O)-Val-OH (Methionine Sulfoxide derivative): The result of the oxidation of the methionine residue. This will have a molecular weight increase of 16 Da.[5]
-
Hydrolysis Products: Cleavage of the peptide bonds will result in smaller peptide fragments and individual amino acids, such as H-Met-OH, H-Val-OH, and this compound fragments.
Troubleshooting Guide
Q: I see an unexpected peak in my HPLC chromatogram with a slightly shorter retention time than the main this compound peak. What could it be?
A: This is a common sign of methionine oxidation. The oxidation of methionine to methionine sulfoxide reduces the hydrophobicity of the peptide, which typically results in a decreased retention time in reversed-phase HPLC (RP-HPLC).[11] You can confirm this by mass spectrometry (MS), looking for a mass increase of +16 Da compared to the parent peptide.[5]
Q: My peptide solution has a lower concentration than expected, and I see multiple new peaks in my analytical run. What is happening?
A: This suggests significant degradation, likely due to a combination of factors. Multiple peaks could indicate both oxidation and hydrolysis.[6] This can be caused by improper storage conditions such as exposure to room temperature, extreme pH, or multiple freeze-thaw cycles.[2][6] It is crucial to review your storage and handling procedures.
Q: How can I prevent the oxidation of methionine in my this compound samples during handling?
A: To prevent oxidation, always use oxygen-free water or buffers for reconstitution.[10] Work quickly and minimize the exposure of the peptide, both in solid and solution form, to atmospheric oxygen. If you are conducting experiments that require extended incubation, consider adding antioxidants to your buffer system, although their compatibility with your assay must be verified. For cleavage from a resin during synthesis, using a cleavage cocktail containing scavengers like thioanisole (B89551) or 1,2-ethanedithiol (B43112) can minimize oxidation.[12]
Degradation and Analysis Workflows
The following diagrams illustrate the primary degradation pathways for this compound and a general workflow for troubleshooting stability issues.
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
Summary of Factors Affecting Stability
The following table summarizes key factors that influence the stability of this compound in long-term storage.
| Factor | Condition | Primary Degradation Pathway Affected | Expected Outcome on Stability | Recommendation |
| Storage Form | Lyophilized Powder | Hydrolysis, Oxidation | High Stability | Store lyophilized whenever possible.[9] |
| Solution | Hydrolysis, Oxidation | Low Stability | Avoid long-term storage in solution.[2][10] | |
| Temperature | -80°C | Hydrolysis, Oxidation | Optimal Stability | Recommended for long-term storage. |
| -20°C | Hydrolysis, Oxidation | Good Stability | Suitable for long-term storage.[2][9] | |
| 4°C (Refrigerator) | Hydrolysis, Oxidation | Limited Stability | Suitable for short-term use only.[10] | |
| Room Temperature | Hydrolysis, Oxidation | Poor Stability | Avoid except for immediate use.[9] | |
| pH (in solution) | pH 5-6 | Hydrolysis | Optimal Stability | Use slightly acidic buffers for reconstitution.[2] |
| pH < 3 or > 8 | Hydrolysis | Poor Stability | Avoid acidic and alkaline conditions.[6] | |
| Atmosphere | Anaerobic (Inert Gas) | Oxidation | High Stability | Store under nitrogen or argon.[2][9] |
| Ambient Air | Oxidation | Reduced Stability | Minimize exposure to air. | |
| Freeze-Thaw Cycles | Multiple Cycles | Physical & Chemical | Reduced Stability | Aliquot into single-use vials.[2] |
Recommended Experimental Protocols
Protocol: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to monitor the purity of this compound and detect degradation products. Stability-indicating methods are crucial for separating the active ingredient from all potential impurities and degradation products.[6]
1. Objective: To quantify the percentage of intact this compound and its major degradation products (e.g., oxidized forms) over time under specific storage conditions.
2. Materials:
-
This compound sample
-
C18 Reversed-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC system with UV detector
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.
-
For the stability study, aliquot the stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C).
-
At each time point (e.g., T=0, 1 week, 1 month), retrieve one vial from each condition.
-
Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A before injection.
4. HPLC Method:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 220 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 25 50 27 95 30 95 31 5 | 35 | 5 |
5. Data Analysis:
-
Integrate the peak areas for the intact this compound and any new peaks that appear over time.
-
Calculate the purity of the peptide at each time point as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
The appearance of a new, more polar peak (earlier retention time) is indicative of methionine oxidation.[11] Confirm the identity of this peak using LC-MS.
Protocol: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and establish the degradation pathways of the peptide.[6][13]
1. Objective: To accelerate the degradation of this compound under various stress conditions to understand its intrinsic stability.[13]
2. Stress Conditions: Prepare separate solutions of this compound (e.g., 1 mg/mL) and expose them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Stress: Incubate lyophilized powder at 105°C for 24 hours.
-
Photostability: Expose solution to light (ICH Q1B guidelines) for a specified duration.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by RP-HPLC using the method described above.
-
Analyze all samples by LC-MS to identify the mass of the degradation products. An increase of +16 Da will confirm oxidation, while smaller m/z values will indicate hydrolytic cleavage.[5]
This information helps in developing a stability-indicating analytical method and understanding how to formulate and store the peptide to ensure its quality and efficacy.[6][13]
References
- 1. biotage.com [biotage.com]
- 2. genscript.com [genscript.com]
- 3. biophys.sci.ibaraki.ac.jp [biophys.sci.ibaraki.ac.jp]
- 4. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 7. Khan Academy [khanacademy.org]
- 8. longdom.org [longdom.org]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Optimizing H-Met-Val-OH Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the dipeptide H-Met-Val-OH in cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a dipeptide consisting of Methionine and Valine. It has been identified as an inhibitor of cDNA-expressed Flavin-containing monooxygenase (FMO) 1 and FMO3 and shows potential in promoting neuritis growth[1].
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
A2: For a novel peptide like this compound with unknown activity in a specific cell line, it is advisable to test a wide concentration range. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM)[2]. This broad range helps to identify the concentration at which the peptide elicits a biological response and to identify potential cytotoxicity at higher concentrations[2].
Q3: How should I dissolve and store lyophilized this compound?
A3: It is recommended to reconstitute lyophilized peptides in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM)[2][3]. This stock solution should then be diluted to the final working concentrations in your cell culture medium[2][4]. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity[2]. For storage, peptides should be kept at -20°C and protected from light[5]. It is best to keep the peptide in its lyophilized form until just before use and to avoid repeated freeze-thaw cycles[5].
Q4: What are common causes of inconsistent results in peptide-based assays?
A4: Inconsistent results can stem from several factors, including:
-
Peptide degradation: Improper storage can lead to the degradation of the peptide[5].
-
Biological contamination: Endotoxins can cause variations in immunological assays and decrease cell viability[5].
-
Poor peptide solubility: Hydrophobic peptides may precipitate, leading to assay variability[5].
-
Inconsistent dilutions: Errors in preparing serial dilutions can lead to high variability between replicates[2].
-
Uneven cell seeding: A non-homogenous cell suspension before seeding can result in inconsistent cell numbers across wells[2].
Experimental Protocols
Determining Optimal this compound Concentration
This protocol provides a general framework for determining the optimal concentration of this compound for your specific cell line and assay.
Materials:
-
This compound (lyophilized)
-
Sterile DMSO
-
Complete cell culture medium
-
96-well cell culture plates
-
Your cell line of interest
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.
-
Reconstitute the peptide in sterile DMSO to create a 10 mM stock solution. Mix well by vortexing.
-
Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles[5].
-
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2[2].
-
-
Peptide Dilution and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A 1:10 serial dilution is a good starting point[2].
-
Include a vehicle control containing the same final concentration of DMSO as the highest peptide concentration well[2].
-
Also include a negative control (cells with medium only) and a positive control if available for your assay.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared peptide dilutions to the respective wells[2].
-
-
Incubation:
-
Incubate the plate for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
After the incubation period, perform your cell-based assay according to the manufacturer's instructions (e.g., measure cell viability, proliferation, or a specific signaling event).
-
Data Presentation: Example Serial Dilution for a 96-Well Plate
| Concentration (µM) | Volume of 1mM Stock (µL) | Volume of Medium (µL) | Final DMSO (%) |
| 100 | 10 | 90 | 0.1 |
| 10 | 1 | 99 | 0.01 |
| 1 | 0.1 | 99.9 | 0.001 |
| 0.1 | 0.01 | 99.99 | 0.0001 |
| 0.01 | 0.001 | 99.999 | 0.00001 |
| 0.001 | 0.0001 | 99.9999 | 0.000001 |
| Vehicle Control | 10 (of DMSO) | 90 | 0.1 |
| Medium Control | 0 | 100 | 0 |
Hypothetical Dose-Response Data
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 100 | 5 | 1.2 |
| 10 | 35 | 4.5 |
| 1 | 85 | 5.1 |
| 0.1 | 98 | 3.2 |
| 0.01 | 101 | 2.8 |
| 0.001 | 99 | 3.5 |
| 0 (Vehicle) | 100 | 4.0 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent peptide dilution, uneven cell seeding, or edge effects in the multi-well plate. | Prepare a master mix of the peptide at each concentration for all replicates. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity[2]. |
| Low or no cell viability at all concentrations | The peptide is cytotoxic at the tested concentrations, or there is contamination in the peptide stock (e.g., endotoxins)[5]. | Test a lower range of concentrations. Ensure the peptide is of high purity and tested for endotoxins[5]. |
| No observable effect of the peptide | The effective concentration is outside the tested range, the peptide is unstable in the medium, or the cells are not responsive. | Test a wider concentration range. Assess the stability of the peptide in your assay conditions. Confirm that your cell line expresses the target of interest. |
| Peptide precipitates in the culture medium | Low peptide solubility at the final concentration or interaction with media components. | Decrease the final concentration of the peptide. Test different cell culture media. Increase the percentage of co-solvent (e.g., DMSO) if cell viability is not compromised[2]. |
| Observed effect is not dose-dependent | The peptide has reached its maximum effect (saturation), there is cytotoxicity at higher concentrations, or a complex biological mechanism is at play. | Extend the concentration range to lower doses. Perform a specific cytotoxicity assay to rule out toxicity[2]. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for optimizing this compound concentration.
Hypothetical Signaling Pathway
Caption: Hypothetical modulation of a signaling pathway by this compound.
References
Troubleshooting peak tailing in H-Met-Val-OH HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of the tripeptide H-Met-Val-OH. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in the HPLC analysis of peptides like this compound?
A1: The most frequent cause of peak tailing for peptides is secondary interactions between the analyte and the stationary phase. These interactions are often due to exposed, negatively charged silanol (B1196071) groups on the silica-based column packing material interacting with positively charged residues on the peptide. This leads to a portion of the analyte molecules being retained longer than the main peak, resulting in a "tail".
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling peak shape. For peptides containing basic residues, a low pH (typically around 2-3) is used to protonate the silanol groups on the stationary phase, minimizing their interaction with the positively charged peptide. This results in a more symmetrical peak. Conversely, at intermediate pH values, both the peptide and silanol groups can be ionized, leading to significant peak tailing.[1]
Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide analysis?
A3: Trifluoroacetic acid (TFA) serves two primary roles in peptide HPLC. Firstly, it is a strong acid that lowers the mobile phase pH to around 2, which protonates silanol groups and minimizes secondary interactions.[2] Secondly, it acts as an ion-pairing agent. The negatively charged trifluoroacetate (B77799) anion pairs with the positively charged sites on the peptide, effectively neutralizing the charge and increasing the peptide's hydrophobicity. This enhances retention and improves peak shape.[2]
Q4: Can the methionine residue in this compound cause specific issues with peak shape?
A4: Yes, the methionine residue is susceptible to oxidation, forming methionine sulfoxide (B87167) and, to a lesser extent, methionine sulfone.[3][4] This oxidation introduces a more polar group, which can lead to a decrease in retention time.[3][4] Furthermore, the oxidation of methionine can create diastereomers, which may not be fully resolved on the column, leading to peak broadening or the appearance of split peaks.[3] It is also possible for oxidation to occur on the column itself, especially with aged columns, which can manifest as broadened peaks.[5]
Troubleshooting Guide: Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A stepwise guide to diagnosing and resolving peak tailing.
Step 1: Investigate Potential Methionine Oxidation
The presence of a methionine residue makes this compound susceptible to oxidation.
-
Symptoms: Appearance of pre-peaks (earlier eluting peaks) or split peaks. The oxidized form is more polar and will have a shorter retention time.[3][4]
-
Actions:
-
Prepare a fresh sample of this compound and inject it immediately.
-
Minimize exposure of the sample to air and light.
-
If possible, use an antioxidant during sample preparation.
-
Use LC-MS to confirm the presence of species with a mass increase of +16 Da (methionine sulfoxide) or +32 Da (methionine sulfone).
-
Step 2: Optimize the Mobile Phase
The composition of the mobile phase is crucial for good peak shape.
-
Symptoms: General peak tailing that is not attributable to oxidation.
-
Actions:
-
Verify pH: Ensure the aqueous component of your mobile phase has a pH between 2 and 3. This protonates residual silanol groups on the column, minimizing secondary interactions.[2]
-
Adjust TFA Concentration: If using 0.1% TFA, consider increasing the concentration to 0.2-0.25%. This can enhance ion-pairing and further reduce tailing, especially for peptides with multiple positive charges.[6]
-
Use Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.
-
Step 3: Evaluate Column Health
A degraded or contaminated column is a common cause of poor peak shape.
-
Symptoms: Persistent peak tailing across multiple injections, even with an optimized mobile phase. An increase in backpressure may also be observed.
-
Actions:
-
Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove any strongly retained contaminants.
-
Use a Guard Column: A guard column can help protect the analytical column from contamination.
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged. Replace it with a new, high-quality, end-capped C18 column.
-
Step 4: Inspect the HPLC System
Issues with the HPLC hardware can contribute to peak distortion.
-
Symptoms: Peak tailing that is not resolved by addressing oxidation, mobile phase, or column issues.
-
Actions:
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.
-
Minimize Extra-Column Volume: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector to reduce band broadening.
-
Inspect Fittings: Ensure that all fittings are correctly seated and not causing dead volume.
-
Data Presentation
Table 1: Effect of TFA Concentration on Chromatographic Parameters
| TFA Concentration | Effect on Retention Time of Basic Peptides | Effect on Peak Shape | Effect on Resolution of Complex Mixtures |
| Low (<0.05%) | Decreased retention | Potential for peak tailing and broadening | May be suboptimal |
| Standard (0.1%) | Moderate retention | Generally good peak shape | Often adequate, but may not be optimal |
| High (0.2-0.25%) | Increased retention | Improved peak shape, reduced tailing | Can provide optimal resolution |
This table is a summary of general trends observed in peptide HPLC analysis.[2]
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and column.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 130 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B (linear gradient)
-
25-27 min: 40% to 95% B (linear gradient)
-
27-30 min: Hold at 95% B
-
30-31 min: 95% to 5% B (linear gradient)
-
31-35 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Dilution Series to Test for Mass Overload
If you suspect that you are injecting too much sample, which can also cause peak tailing, perform the following dilution series.
-
Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.
-
Create a series of dilutions from the stock solution: 0.5 mg/mL, 0.25 mg/mL, and 0.1 mg/mL.
-
Inject each sample, starting with the most dilute and moving to the most concentrated.
-
Analysis: If peak tailing decreases significantly as the concentration decreases, the original concentration was causing mass overload. Adjust your sample concentration accordingly.
Diagram: Chemical Interactions Leading to Peak Tailing
Caption: Interactions between peptide and stationary phase with and without TFA.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. Digital resource [dam-oclc.bac-lac.gc.ca]
- 4. Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC-MS experiments: Complex tale of a simple modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing H-Met-Val-OH Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of H-Met-Val-OH aggregation in solution.
Troubleshooting Guide
Aggregation of this compound can manifest as cloudiness, precipitation, or the formation of larger species detectable by analytical techniques. The following table outlines potential causes and recommended solutions to mitigate these issues.
| Observation | Potential Cause | Recommended Solution |
| Difficulty Dissolving/Precipitation Upon Dissolution | High peptide concentration, inappropriate pH. | Decrease the peptide concentration. Attempt dissolution in a slightly acidic or basic aqueous solution, then adjust to the desired pH. Sonication may also aid in dissolution. |
| Solution Becomes Cloudy Over Time | Aggregation due to suboptimal pH, ionic strength, or temperature. | Adjust the pH of the solution away from the isoelectric point (pI) of the peptide. Optimize the ionic strength by adding a low concentration of salt (e.g., 150 mM NaCl). Store the solution at a lower temperature (e.g., 4°C), but test for cold-induced aggregation first. |
| Formation of Higher Molecular Weight Species (Detected by SEC/DLS) | Intermolecular interactions leading to oligomerization and aggregation. | Add excipients such as non-ionic surfactants (e.g., Polysorbate 20) or certain amino acids (e.g., arginine, glycine) to the solution to disrupt these interactions.[1] |
| Variability Between Experiments | Inconsistent solution preparation, handling, or storage. | Standardize the protocol for solution preparation, including the order of component addition and mixing. Minimize agitation and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound aggregation?
A1: Peptide aggregation is a multifaceted issue influenced by both the intrinsic properties of the peptide and its solution environment.[2][3] Key factors include:
-
Hydrophobic Interactions: The side chains of methionine and valine are hydrophobic. In aqueous solutions, these peptides may aggregate to minimize the exposure of these hydrophobic regions to water.[4][5]
-
Intermolecular Hydrogen Bonding: The peptide backbone can form hydrogen bonds between molecules, leading to the formation of ordered structures like β-sheets, which are often characteristic of aggregated states.[4]
-
Solution pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at their isoelectric point, where the net charge is zero, minimizing electrostatic repulsion between molecules.[2][4]
-
Environmental Factors: High peptide concentration, temperature, ionic strength, and agitation can all promote aggregation.[2][6][7]
Q2: What is the recommended starting procedure for dissolving lyophilized this compound?
A2: To minimize aggregation during initial solubilization, it is crucial to follow a systematic approach. First, determine the net charge of the peptide at neutral pH to classify it as acidic, basic, or neutral. This compound has a free N-terminal amine (+1) and a free C-terminal carboxyl group (-1), making it neutral overall. For neutral peptides with hydrophobic residues, the following is a good starting point:
-
Attempt to dissolve a small amount of the peptide in deionized water.
-
If solubility is low, try adding a small amount of a water-miscible organic solvent like acetonitrile (B52724) or DMSO before adding the aqueous buffer.
-
Alternatively, dissolve the peptide in a dilute acidic (e.g., 0.1% acetic acid) or basic (e.g., 0.1% ammonium (B1175870) hydroxide) solution and then carefully adjust the pH to the desired value.
Q3: How does pH influence the aggregation of this compound?
Q4: Can adjusting the ionic strength of the solution help in minimizing aggregation?
A4: Yes, modulating the ionic strength with salts can have a significant, though complex, effect on peptide aggregation.[9] At low concentrations, salts can help to screen electrostatic interactions that might promote aggregation. However, at high concentrations, salts can lead to "salting out," which reduces solubility and can increase aggregation by favoring hydrophobic interactions.[10] Therefore, the effect of ionic strength needs to be empirically tested for this compound, starting with physiological salt concentrations (e.g., 150 mM NaCl).
Q5: What types of excipients are effective in preventing peptide aggregation?
A5: Various excipients can be employed to stabilize peptide solutions and prevent aggregation.[1][9] These include:
-
Amino Acids: Certain amino acids like arginine, glycine, histidine, and lysine (B10760008) have been shown to inhibit protein and peptide aggregation.[1]
-
Surfactants: Non-ionic surfactants, such as polysorbates (e.g., Tween 20, Tween 80) and poloxamers, can be effective at low concentrations. They work by reducing surface adsorption and binding to hydrophobic regions of the peptide, thereby preventing intermolecular interactions.[1][11]
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and polyols like mannitol (B672) and sorbitol, can stabilize the native conformation of peptides.
The choice and concentration of the excipient must be optimized for the specific peptide and formulation requirements.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Pre-calculation: Calculate the required amount of this compound and solvent to achieve the desired final concentration.
-
Solvent Preparation: Prepare the primary dissolution solvent. Based on the neutral and hydrophobic nature of this compound, consider starting with a small volume of a water-miscible organic solvent (e.g., 5-10% of the final volume) or a dilute acidic/basic solution.
-
Dissolution: Add the solvent to the lyophilized peptide. Vortex briefly. If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Buffering and Dilution: Once the peptide is dissolved, add the desired buffer and dilute to the final volume. Ensure the final pH is not close to the peptide's isoelectric point.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates or particulates.
-
Storage: Store the solution at a recommended temperature, typically 4°C for short-term and -80°C for long-term storage. Perform stability studies to confirm the optimal storage conditions.
Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it suitable for detecting the formation of peptide aggregates.[12]
-
Sample Preparation: Prepare the this compound solution according to Protocol 1 at the desired concentration. Ensure the sample is free of dust and other contaminants by filtering it through an appropriate syringe filter (e.g., 0.02 µm Anotop filter) directly into a clean DLS cuvette.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Set the experimental parameters, including the solvent viscosity and refractive index, measurement temperature, and scattering angle (typically 90° or 173°).
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for 5-10 minutes.
-
Perform a series of measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure data reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
The presence of a monomodal peak at a low hydrodynamic radius is indicative of a non-aggregated peptide solution. The appearance of larger species or an increase in polydispersity over time suggests aggregation.
-
Monitor the sample over time under different conditions (e.g., temperature, pH) to assess its stability.
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Factors affecting this compound aggregation.
References
- 1. scispace.com [scispace.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. neurelis.com [neurelis.com]
- 7. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
Technical Support Center: pH Optimization for H-Met-Val-OH Enzymatic Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the pH optimization of H-Met-Val-OH (Methionyl-Valine) enzymatic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is showing very low to no yield. What are the likely causes related to pH?
A1: Low yield is a common issue often directly linked to suboptimal pH conditions. The pH of the reaction medium critically influences several factors:
-
Enzyme Activity: Every enzyme has an optimal pH range where its catalytic activity is highest. Deviation from this range can drastically reduce the reaction rate. For peptide synthesis, the optimal pH for synthesis can be different from the optimal pH for hydrolysis, the reverse reaction.
-
Enzyme Stability: Extreme pH values can lead to irreversible denaturation of the enzyme, destroying its three-dimensional structure and active site.[1] Most proteases used for synthesis are stable within a specific pH range.[2][3][4]
-
Substrate Ionization: The pH affects the ionization state of the amino and carboxyl groups of the substrates (Methionine and Valine). The enzyme's active site may require a specific protonation state for the substrates to bind correctly.[5]
Troubleshooting Steps:
-
Verify Enzyme's Optimal pH: Check the manufacturer's data sheet or literature for the recommended pH range for peptide synthesis for your chosen enzyme. Note that the optimal pH can vary depending on the specific substrates used.[6]
-
Perform a pH Profile Experiment: Conduct a series of small-scale reactions across a range of pH values (e.g., from 5.0 to 9.0 in 0.5 unit increments) to determine the empirical optimum for your specific this compound synthesis.
-
Check Buffer Composition: Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the reaction and that the buffer components do not inhibit the enzyme.
Q2: Which enzyme should I use for this compound synthesis, and what is its optimal pH?
A2: The choice of enzyme is critical. Proteases are commonly used for peptide synthesis. Thermolysin and Papain are frequent choices. Their optimal pH for synthesis is generally in the neutral to slightly alkaline or acidic range, respectively.
It's important to note that the optimal pH for the same enzyme can vary based on the substrates involved.[6] For instance, the optimal pH for thermolysin-catalyzed dipeptide synthesis has been shown to vary from 5.8 to 7.3 depending on the amino acid derivatives.[6]
Table 1: Common Enzymes for Dipeptide Synthesis & Their General pH Optima
| Enzyme | Typical Source | General pH Optimum for Synthesis | Key Characteristics |
| Thermolysin | Bacillus thermoproteolyticus | 6.0 - 8.0[7][8] | A thermostable neutral metalloproteinase. Often shows high yields.[7] Requires Ca2+ for stability. |
| Papain | Carica papaya | 6.0 - 7.5[9][10] | A cysteine protease with broad specificity.[11] Activity can be enhanced by reducing agents (e.g., cysteine). |
| α-Chymotrypsin | Bovine Pancreas | 7.5 - 9.0[12] | A serine protease that preferentially cleaves after large hydrophobic residues. |
Q3: I'm observing significant byproduct formation, especially hydrolysis of my starting materials. How can I minimize this by adjusting the pH?
A3: Byproduct formation, particularly the hydrolysis of the ester-activated substrate or the newly formed dipeptide, is a competing reaction during enzymatic synthesis.[5][13] The balance between synthesis and hydrolysis is highly pH-dependent.
-
Mechanism: At a given pH, the enzyme's active site and the substrates have specific ionization states that favor either the aminolysis (synthesis) reaction or the hydrolysis (breakdown) reaction. A relatively high pH can sometimes lead to increased hydrolysis of the ester substrate.[5]
-
pH Control: The optimal pH for synthesis is a compromise between maximizing the rate of peptide bond formation while minimizing the rate of hydrolysis. This "kinetic optimum" often falls in a narrow pH range.
Troubleshooting Steps:
-
Shift the pH: If you observe significant hydrolysis, try adjusting the pH slightly. For many proteases, a shift towards a more neutral or slightly acidic pH might favor synthesis over hydrolysis.
-
Lower Water Activity: While not a pH adjustment, reducing the water content of the reaction by adding organic co-solvents can also shift the equilibrium towards synthesis. However, this can also affect the enzyme's activity and stability, requiring re-optimization of the pH in the new solvent system.[13]
-
Monitor Reaction Progress: Track the formation of both the desired product (this compound) and the hydrolysis byproducts over time using a technique like HPLC. This will help you find the time point where the product yield is maximal before it begins to be hydrolyzed.
Q4: My enzyme appears to be unstable and is precipitating during the reaction. Can pH be the cause?
A4: Yes, pH is a primary factor in enzyme stability.[2][3] If the pH of the buffer is too far from the enzyme's isoelectric point or its optimal stability range, the enzyme can lose its native conformation, unfold, and aggregate or precipitate.
Troubleshooting Steps:
-
Review Stability Data: Consult literature or technical data sheets for the pH stability profile of your enzyme. For example, papain solutions are known to be unstable under acidic conditions below pH 2.8.[11]
-
Conduct a pH Stability Test: Before running the synthesis, incubate your enzyme in buffers of different pH values (without substrates) for the intended duration of your reaction. Afterwards, measure the remaining enzymatic activity using a standard assay. This will identify the pH range where the enzyme remains stable.
-
Ensure Proper Buffering: A weak or improperly prepared buffer can drift in pH during the reaction, especially if the reaction itself produces or consumes protons. This pH drift can push a stable enzyme into an unstable range. Always use a high-quality buffer at a concentration sufficient to maintain the target pH (typically 50-100 mM).[14]
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Synthesis
This protocol outlines a method for screening multiple pH values to find the optimal condition for your enzymatic reaction.
1. Materials:
-
Enzyme of choice (e.g., Thermolysin)
-
N-protected Methionine (e.g., Z-Met-OH or Boc-Met-OH)
-
C-protected Valine (e.g., H-Val-OMe or H-Val-NH2)
-
A series of buffers (e.g., 0.1 M concentration) covering a range of pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0).[14]
-
Reaction vials
-
HPLC system for analysis
2. Procedure:
-
Buffer Preparation: Prepare a set of buffers with overlapping pH ranges to ensure accurate pH control.[14] For example, create buffers for pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5.
-
Reaction Setup: For each pH value, set up a reaction vial. A typical reaction mixture might contain:
-
Buffer (to final volume)
-
Substrate 1 (e.g., Z-Met-OH) at a fixed concentration
-
Substrate 2 (e.g., H-Val-OMe) at a fixed concentration
-
Enzyme (added last to initiate the reaction) at a fixed concentration
-
-
Initiation and Incubation: Add the enzyme to each vial to start the reaction. Incubate all vials at a constant, optimal temperature (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 4 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as a small volume of strong acid (e.g., trifluoroacetic acid - TFA) to denature the enzyme, or by rapid heating if the enzyme is not thermostable.
-
Analysis: Analyze the yield of this compound in each sample using reverse-phase HPLC.
-
Determine Optimum pH: Plot the product yield against the pH. The pH value that corresponds to the highest yield is the optimum pH for your reaction under these conditions.
Visualizations
Below are diagrams illustrating key concepts and workflows for pH optimization.
References
- 1. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journaljalsi.com [journaljalsi.com]
- 5. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of Thermolysin-like Protease A69 in Preparation of Bovine Collagen Peptides with Moisture-Retention Ability and Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of papain-catalyzed synthesis of oligo-tyrosine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Papain - Creative Enzymes [creative-enzymes.com]
- 11. システインプロテアーゼであるパパインの特性と製品 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Side reactions in enzymatic peptide synthesis in organic media: effects of enzyme, solvent, and substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Contamination issues in synthetic H-Met-Val-OH preparations
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the synthetic preparation of H-Met-Val-OH.
Frequently Asked Questions (FAQs)
Q1: My final product shows a mass increase of +16 Da. What is this impurity?
A1: A +16 Da mass shift in a methionine-containing peptide is the characteristic sign of methionine oxidation, where the thioether side chain is oxidized to methionine sulfoxide (B87167) (Met(O)).[1][2] This is a common side reaction, particularly during the final acidic cleavage of the peptide from the resin.[1][2]
Q2: How can I prevent methionine oxidation during my synthesis?
A2: The most effective strategy is to add antioxidants, known as scavengers, to the cleavage cocktail.[1] The choice of scavenger can depend on the other amino acids in your sequence. Some effective options include:
-
Ammonium (B1175870) Iodide (NH₄I) and Dimethylsulfide (DMS): This combination can significantly reduce or eliminate the formation of methionine sulfoxide.[1][2]
-
Tetrahydrothiophene (THT): Can be added to the solvent during Solid-Phase Peptide Synthesis (SPPS) to lessen the degree of methionine oxidation.[1]
-
Reagent H: A specialized cleavage cocktail designed to prevent methionine oxidation, typically composed of trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), water, DMS, and ammonium iodide.[1]
Q3: I've already synthesized the peptide and confirmed oxidation. Can it be reversed?
A3: Yes, in many cases, methionine sulfoxide (Met(O)) can be reduced back to methionine post-synthesis.[1][3] This is often a more practical and economical approach than re-synthesizing the entire peptide.[3] A common method involves treating the oxidized peptide with a solution containing ammonium iodide and dimethylsulfide (DMS).[1][2]
Q4: My purification by RP-HPLC is showing poor peak shape and low recovery. What could be the cause?
A4: Peptides containing valine, a hydrophobic amino acid, have a strong tendency to self-associate and form aggregates, especially at high concentrations.[4] This aggregation can lead to poor solubility, low recovery, and broadened peaks during chromatography.[4]
Q5: How can I improve the purification of an aggregation-prone peptide like this compound?
A5: To mitigate aggregation and improve purification, consider the following adjustments to your RP-HPLC method:
-
Increase Column Temperature: Raising the column temperature to 40-60°C can help disrupt aggregates and improve peak sharpness.[4]
-
Optimize Sample Solvent: Dissolve the crude peptide in a stronger, non-aggregating solvent like DMSO or DMF first, then dilute it into the initial mobile phase immediately before injection.[4]
-
Lower Peptide Concentration: Reducing the amount of peptide injected can minimize concentration-dependent aggregation on the column.[4]
Q6: I am observing a peptide with a mass corresponding to H-Val-OH (a deletion sequence). How does this happen?
A6: This is likely a deletion impurity. The bulky nature of the valine side chain can cause steric hindrance during the coupling step in SPPS.[4] This can lead to an incomplete reaction, where the methionine residue fails to couple to the valine, resulting in a truncated sequence.[5] Using high-purity amino acid building blocks and optimizing coupling times can help minimize this issue.[6]
Troubleshooting Workflows & Side Reactions
The following diagrams illustrate a general troubleshooting workflow for identifying impurities and the common side reactions that can occur during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying common impurities.
Caption: Common side reactions leading to peptide impurities.
Data Summary
Table 1: Common Scavenger Cocktails for Preventing Methionine Oxidation
| Scavenger/Cocktail | Typical Composition | Notes |
| NH₄I / DMS | TFA / DMS / NH₄I | Effective at reducing or eliminating Met(O) formation.[1][2] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I | A complex and highly effective cocktail for sensitive sequences.[1] |
| THT | Added to solvent during SPPS | Can reduce the extent of oxidation in a concentration-dependent manner.[1] |
Table 2: Analytical Methods for Impurity Detection
| Analytical Method | Information Provided | Typical Purity Specification |
| RP-HPLC / UHPLC | Purity assessment, quantification of impurities, detection of deletion/insertion sequences.[7][8] | >95% (for purified peptides) |
| Mass Spectrometry (MS) | Confirms molecular weight of the target peptide and identifies impurities based on mass-to-charge ratio (e.g., +16 Da for oxidation).[7][8] | Target mass ± 1 Da |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information and can distinguish between isomeric impurities.[7] | Confirms structure |
Key Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu strategy)
-
Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from Valine. Wash the resin thoroughly with DMF.
-
Methionine Coupling:
-
Activate Fmoc-Met-OH (3-5 equivalents) with a coupling agent like HBTU/HOBt or HATU in the presence of a base such as DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).
-
-
Final Deprotection: After the final coupling, treat the resin again with 20% piperidine in DMF to remove the N-terminal Fmoc group from Methionine. Wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. To mitigate methionine oxidation, use TFA/Water/TIS/DMS (90:5:2.5:2.5 v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]
-
Collection and Drying: Centrifuge to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the final peptide pellet under vacuum.[1]
Protocol 3: Reduction of Methionine Sulfoxide (Met(O))
-
Dissolution: Dissolve the crude, oxidized peptide in TFA.
-
Reduction: Add ammonium iodide (NH₄I) and dimethylsulfide (DMS) to the solution. The optimal concentrations may require some optimization for your specific peptide.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by HPLC to determine the optimal reaction time.
-
Isolation: Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether. Collect, wash, and dry the purified peptide as described in the cleavage protocol.[1]
Protocol 4: RP-HPLC Analysis and Purification
-
System: A standard reversed-phase HPLC system with UV detection (210-230 nm) is typically used.[8]
-
Column: A C18 column is standard for peptide separations.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient: Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptide and separate it from impurities. An example gradient is 5% to 65% B over 30 minutes.
-
Analysis: The purity of the synthetic peptide is measured by integrating the peak area at a specific wavelength (e.g., 220 nm).[8] Fractions containing the pure product are collected, combined, and lyophilized.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. nbinno.com [nbinno.com]
- 7. oxfordglobal.com [oxfordglobal.com]
- 8. almacgroup.com [almacgroup.com]
Enhancing the bioavailability of H-Met-Val-OH in experimental models
Welcome to the technical support center for researchers working with the dipeptide H-Met-Val-OH. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in enhancing its bioavailability in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely bioavailability challenges?
A1: this compound, or Methionyl-Valine, is a dipeptide composed of methionine and valine.[1][2] Like many small peptides, its oral bioavailability is expected to be limited by several factors:
-
Enzymatic Degradation: Peptidases in the gastrointestinal (GI) tract, blood, and liver can rapidly break down the peptide bond, reducing the amount of intact dipeptide that reaches systemic circulation.[3][4]
-
Poor Membrane Permeability: While small dipeptides can be absorbed via peptide transporters like PepT1, factors such as hydrophilicity and charge can limit passive diffusion across the intestinal epithelium.[5][6]
-
First-Pass Metabolism: After absorption, the peptide may be metabolized in the liver before it reaches the systemic circulation, further reducing its bioavailability.[4]
Q2: What are the primary routes of administration to consider for this compound in preclinical studies?
A2: The choice of administration route significantly impacts bioavailability.[4][7] For initial efficacy and pharmacokinetic studies, parenteral routes are often preferred to bypass the barriers of oral administration.
-
Intravenous (IV): Provides 100% bioavailability by definition and is useful for determining the intrinsic activity and clearance of the peptide.[4]
-
Subcutaneous (SC): Often results in high bioavailability (70-90%) and can provide a more sustained release compared to IV administration.[4]
-
Oral (PO): While the most convenient, it is the most challenging route for peptides due to the reasons mentioned in Q1.[4][6] Enhancing oral bioavailability is a key area of research.
Q3: What strategies can I employ to enhance the oral bioavailability of this compound?
A3: Several strategies can be explored to overcome the challenges of oral peptide delivery:
-
Chemical Modifications:
-
Formulation with Permeation Enhancers: Co-administration with agents that transiently open tight junctions in the intestinal epithelium (e.g., sodium caprate) can improve absorption.[6]
-
Encapsulation in Nanoparticles: Liposomes or polymeric nanoparticles can protect the peptide from enzymatic degradation and facilitate its transport across the intestinal mucosa.[6]
-
Co-administration with Enzyme Inhibitors: Using protease inhibitors like aprotinin (B3435010) or bestatin (B1682670) can reduce enzymatic breakdown in the GI tract.
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite high in vitro activity of this compound.
| Possible Cause | Troubleshooting Steps |
| Rapid Enzymatic Degradation | 1. Assess Stability: Perform an in vitro plasma or serum stability assay to determine the half-life of this compound.[3] 2. Modify Peptide: Consider N-terminal acetylation or C-terminal amidation to block exopeptidase activity.[3] 3. Formulation: Encapsulate the peptide in liposomes or nanoparticles to shield it from proteases. |
| Poor Bioavailability/ Permeability | 1. Determine Absolute Bioavailability: Compare plasma concentrations after oral administration to those after intravenous (IV) administration. 2. In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the apparent permeability (Papp) of the peptide.[8] 3. Formulation with Enhancers: Co-administer with permeation enhancers like sodium caprate to improve intestinal absorption.[6] |
| Fast Renal Clearance | 1. Increase Size: Consider PEGylation (attaching polyethylene (B3416737) glycol) to increase the hydrodynamic radius and reduce kidney filtration.[3] |
Issue 2: High variability in plasma concentrations of this compound between experimental subjects.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Formulation Homogeneity: Ensure your formulation is a homogenous solution or a stable, uniform suspension. 2. Accurate Administration: For oral gavage, ensure consistent delivery to the stomach. |
| Influence of Food | 1. Standardize Fasting: Implement a consistent fasting period for all animals before dosing, as food can significantly affect peptide absorption. |
| Biological Variability | 1. Increase Sample Size: A larger number of animals per group can help to account for inter-individual differences in metabolism and absorption. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer.
-
This compound is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Calculating Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of appearance of the peptide on the receiver side.
-
A: The surface area of the filter membrane.
-
C₀: The initial concentration of the peptide on the donor side.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study determines the plasma concentration-time profile of this compound after administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Administration:
-
Intravenous (IV) Group: this compound is administered as a bolus dose via the tail vein (e.g., 2 mg/kg).
-
Oral (PO) Group: this compound is administered by oral gavage (e.g., 20 mg/kg).
-
-
Blood Sampling: Blood samples (approx. 100 µL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).[4]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Quantification: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½) are calculated. Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound with Different Enhancement Strategies.
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Absolute Bioavailability (F%) |
| This compound in Saline | IV | 2 | 1500 | 2500 | 100 |
| This compound in Saline | PO | 20 | 50 | 125 | 1 |
| This compound with Sodium Caprate | PO | 20 | 250 | 625 | 5 |
| This compound in Liposomes | PO | 20 | 400 | 1250 | 10 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Oral absorption pathway of this compound.
Caption: Troubleshooting workflow for low in vivo efficacy.
References
- 1. Human Metabolome Database: Showing metabocard for Methionyl-Valine (HMDB0028986) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for Valylmethionine (HMDB0029133) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. vyzelab.com [vyzelab.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Validation & Comparative
Purity Analysis of Synthetic H-Met-Val-OH: A Comparative Guide to NMR, HPLC, and Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental validity, reproducibility, and, ultimately, therapeutic safety and efficacy. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the purity analysis of the synthetic dipeptide H-Met-Val-OH.
Comparative Purity Analysis Data
The following table summarizes representative data from the purity analysis of a single batch of synthetic this compound using NMR, HPLC, and MS.
| Analytical Method | Purity of this compound (%) | Detected Impurities | Quantitative Information |
| Quantitative ¹H NMR (qNMR) | 98.5 ± 0.2 | H-Met-OH (0.8%), H-Val-OH (0.5%), Residual Solvent (0.2%) | Absolute quantification against an internal standard. Provides structural information on impurities. |
| Reverse-Phase HPLC (RP-HPLC) | 98.8 (relative purity) | Unidentified peak at 5.2 min (0.7%), Unidentified peak at 6.8 min (0.5%) | Relative quantification based on peak area. Purity is relative to other UV-absorbing species. |
| Mass Spectrometry (MS) | - | Deletion product (H-Val-OH), Oxidation product (Met-sulfoxide-Val-OH) | Primarily for identification of impurities by mass-to-charge ratio. Not inherently quantitative without an appropriate standard. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy for this compound Purity
Objective: To determine the absolute purity of this compound and identify and quantify any structurally related impurities.
Materials:
-
This compound sample
-
Maleic acid (internal standard)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (internal standard) into a vial.
-
Dissolve the mixture in 1.0 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at 25°C.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the well-resolved signals of this compound and the internal standard. For this compound, the α-proton of the Valine residue is a suitable choice. For maleic acid, the two vinyl protons give a single sharp peak.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample = this compound
-
std = Internal standard (maleic acid)
-
Alternative Purity Analysis Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is a widely used technique for assessing the purity of peptides.[1][2] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] Peptides are typically eluted with a gradient of increasing organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).[2] Detection is commonly performed using UV absorbance at 210-220 nm, which corresponds to the peptide bond.[1] The purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.[2] While excellent for resolving closely related impurities, HPLC provides a relative purity value and may not detect non-UV-absorbing impurities.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for the identification of the target peptide and its impurities by providing highly accurate molecular weight information.[3] For peptide analysis, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. MS can be coupled with a separation technique like HPLC (LC-MS) to identify the components of each chromatographic peak. While MS is unparalleled for structural confirmation and impurity identification, it is not inherently quantitative without the use of an appropriate internal standard, often a stable isotope-labeled version of the analyte.
Visualizing the NMR Purity Analysis Workflow
The following diagram illustrates the key steps in the quantitative NMR workflow for the purity analysis of this compound.
Caption: Workflow for qNMR Purity Analysis of this compound.
Conclusion
The choice of analytical technique for purity determination of synthetic peptides like this compound depends on the specific requirements of the analysis. NMR spectroscopy offers the distinct advantage of providing both structural information and absolute quantification in a single, non-destructive experiment.[4] It is particularly powerful for identifying and quantifying unknown impurities without the need for specific reference standards for each impurity. HPLC is a high-resolution separation technique that provides excellent relative purity assessment, while mass spectrometry is indispensable for the definitive identification of the peptide and its impurities. For a comprehensive and robust purity assessment, a combination of these orthogonal techniques is often the most effective approach.
References
A Comparative Guide to the Binding Specificity of H-Met-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptide H-Met-Val-OH in binding assays, offering insights into its specificity and potential applications. We explore its interactions with two distinct biological targets: the Flavin-containing monooxygenases (FMOs) and the taste receptor type 1 member 1/3 (TAS1R1/TAS1R3), which is associated with umami taste perception. Due to the limited availability of direct quantitative binding data for this compound, this guide draws upon existing literature for its constituent amino acids, methionine and valine, and presents detailed experimental protocols for researchers to validate its binding characteristics.
Introduction to this compound
This compound is a dipeptide composed of methionine and valine. Emerging research suggests its involvement in neurite growth and its interaction with metabolic enzymes, indicating its potential as a bioactive molecule. Understanding its binding specificity is crucial for elucidating its mechanism of action and exploring its therapeutic or biotechnological applications.
Potential Binding Targets and Comparative Analysis
Based on current scientific literature, this compound is hypothesized to interact with the following protein targets:
-
Flavin-containing monooxygenases (FMOs): this compound is a known substrate for FMO1 and FMO3, enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds.[1]
-
TAS1R1/TAS1R3 Receptor: The individual amino acids, methionine and valine, are known to activate the mTORC1 signaling pathway through the TAS1R1/TAS1R3 receptor, which is responsible for the "umami" taste sensation. This suggests that the dipeptide this compound may also act as a ligand for this receptor.
Comparison with Alternative Compounds
To provide a context for the binding specificity of this compound, we compare it with other known substrates and ligands for its potential targets.
Table 1: Comparison of this compound with Alternative FMO Substrates
| Compound | Target Enzyme(s) | Known Interaction | Potential for Comparison |
| This compound | FMO1, FMO3 | Substrate | Subject of this guide |
| Methimazole | FMO3 | High-affinity substrate | Can be used as a positive control in FMO3 binding and activity assays.[2] |
| Trimethylamine | FMO3 | Substrate | A well-characterized FMO3 substrate; useful for comparative kinetic studies. |
| Imipramine | FMO3 | Modulator (activator) | Can be used to study allosteric modulation of FMO3 in the presence of this compound.[3] |
| Other Dipeptides | FMOs | Limited data | Further research is needed to identify other dipeptides that are FMO substrates for a more direct comparison. |
Table 2: Comparison of this compound with Alternative TAS1R1/TAS1R3 Ligands
| Compound | Compound Type | Taste Profile | Potential for Comparison |
| This compound | Dipeptide | Predicted Umami | Subject of this guide |
| L-Glutamate | Amino Acid | Umami | The prototypical umami substance; serves as a benchmark for receptor activation. |
| Aspartame | Dipeptide | Sweet | A well-known sweet-tasting dipeptide that can be used as a negative control for umami-specific binding. |
| Glu-Glu | Dipeptide | Umami | An umami dipeptide that can be used for direct comparison of binding affinity and receptor activation. |
| Asp-Asp | Dipeptide | Umami | Another umami dipeptide for comparative studies. |
Experimental Protocols for Validating Binding Specificity
To facilitate further research into the binding characteristics of this compound, detailed protocols for two key binding assay techniques are provided below.
Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction
SPR is a powerful, label-free technique to measure real-time binding kinetics and affinity between a ligand (e.g., this compound) and a protein target (e.g., purified FMO or TAS1R1/TAS1R3).
Experimental Workflow:
Figure 1. Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Methodology:
-
Immobilization of the Target Protein:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified target protein (FMO or TAS1R1/TAS1R3) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent coupling via amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the peptide from the protein.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Fluorescence Polarization (FP) Binding Assay
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This method is well-suited for competition assays to determine the binding affinity of unlabeled ligands like this compound.
Experimental Workflow:
Figure 2. Workflow for Fluorescence Polarization (FP) competition assay.
Detailed Methodology:
-
Assay Development:
-
Synthesize a fluorescently labeled version of a known ligand for the target protein (e.g., a fluorescently tagged umami compound for TAS1R1/TAS1R3).
-
Determine the optimal concentrations of the target protein and the fluorescently labeled ligand that give a stable and significant fluorescence polarization signal.
-
-
Competition Assay:
-
In a microplate, add the target protein and the fluorescently labeled ligand at their predetermined optimal concentrations to each well.
-
Add increasing concentrations of this compound (the competitor) to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the labeled ligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways
mTORC1 Signaling Pathway
The activation of the TAS1R1/TAS1R3 receptor by ligands such as amino acids is known to trigger the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.
References
- 1. Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multisubstrate flavin-containing monooxygenases: applications of mechanism to specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Met-Val-OH with Other Dipeptides: A Guide for Researchers
In the landscape of peptide research and drug development, dipeptides represent a class of molecules with significant therapeutic potential. Their small size, ease of synthesis, and diverse biological activities make them attractive candidates for various applications. This guide provides a comparative analysis of the dipeptide H-Met-Val-OH (Methionyl-Valine) against other structurally and functionally related dipeptides, namely H-Val-Met-OH (Valyl-Methionine), H-Gly-Met-OH (Glycyl-Methionine), and H-Met-Gly-OH (Methionyl-Glycine).
This analysis focuses on key performance metrics relevant to drug development professionals, including antioxidant activity, neurite outgrowth promotion, cellular uptake, and enzyme inhibition. The information is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols to aid in the design and execution of further comparative studies.
Biochemical Properties: A Snapshot
The biochemical properties of a dipeptide are fundamental to its biological activity. These properties are dictated by the constituent amino acids and their sequence. Methionine, with its sulfur-containing side chain, is known for its antioxidant properties and its role in metabolic processes. Valine and Glycine, on the other hand, are aliphatic amino acids that influence the hydrophobicity and structural conformation of the dipeptide.
| Dipeptide | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]-3-methylbutanoic acid | C10H20N2O3S | 248.34 | N-terminal Methionine, C-terminal Valine |
| H-Val-Met-OH | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-(methylthio)butanoic acid | C10H20N2O3S | 248.34 | N-terminal Valine, C-terminal Methionine |
| H-Gly-Met-OH | (2S)-2-[(2-aminoacetyl)amino]-4-(methylthio)butanoic acid | C7H14N2O3S | 206.26 | N-terminal Glycine, C-terminal Methionine |
| H-Met-Gly-OH | 2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]acetic acid | C7H14N2O3S | 206.27 | N-terminal Methionine, C-terminal Glycine |
Comparative Performance Analysis
Antioxidant Activity
The presence of a methionine residue imparts antioxidant properties to these dipeptides. The sulfur atom in methionine can be readily oxidized, thus neutralizing reactive oxygen species (ROS). The position of the methionine residue (N-terminal vs. C-terminal) can influence the antioxidant capacity.
A study by Torkova et al. (2015) investigated the antioxidant capacity of various methionine-containing dipeptides against peroxyl radicals. The antioxidant capacity (AOC) was expressed as micromoles of Trolox equivalents per micromole of the dipeptide (µmol TE/µmol). While this compound was not explicitly tested in this study, the data for other Met-containing dipeptides provides valuable insights.
Table 1: Antioxidant Capacity of Methionine-Containing Dipeptides Against Peroxyl Radical [1][2]
| Dipeptide | Antioxidant Capacity (µmol TE/µmol) |
| Met-Ala | 0.38 |
| Met-Gly | 0.40 |
| Met-Leu | 0.37 |
| Met-Pro | 0.35 |
| Ala-Met | 0.45 |
| Gly-Met | 0.45 |
| Leu-Met | 0.45 |
| Pro-Met | 0.45 |
| Free Met | 0.49 ± 0.03 |
Data sourced from Torkova et al., 2015.[1][2]
From this data, it is observed that dipeptides with a C-terminal methionine (e.g., Ala-Met, Gly-Met) exhibit a slightly higher or similar antioxidant capacity compared to those with an N-terminal methionine (e.g., Met-Ala, Met-Gly) against peroxyl radicals.[1] This suggests that the accessibility of the methionine sulfur atom for radical scavenging might be influenced by its position within the peptide backbone.
The ORAC assay is a standard method to measure the antioxidant capacity of a substance.
Materials:
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before each use.
-
Prepare a stock solution of Trolox in phosphate buffer to be used as a standard.
-
-
Assay:
-
In a 96-well black microplate, add 25 µL of the dipeptide sample or Trolox standard at various concentrations.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC).
-
Plot the net AUC (AUC_sample - AUC_blank) against the concentration of the sample or Trolox standard.
-
The ORAC value is expressed as micromoles of Trolox equivalents (TE) per micromole or milligram of the sample.
-
Neurite Outgrowth Promotion
Materials:
-
PC12 cells
-
Collagen type IV-coated 24- or 96-well plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Nerve Growth Factor (NGF)
-
Dipeptide stock solutions
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in DMEM supplemented with 10% HS and 5% FBS.
-
Seed the cells onto collagen-coated plates at a density of 1 x 10^4 cells/well.
-
-
Induction of Differentiation:
-
After 24 hours, replace the medium with a differentiation medium (DMEM with reduced serum, e.g., 1% HS) containing a suboptimal concentration of NGF.
-
Add the dipeptide of interest at various concentrations to the treatment wells. Include a positive control (optimal NGF concentration) and a negative control (no NGF or dipeptide).
-
-
Incubation and Imaging:
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a phase-contrast microscope.
-
-
Quantification of Neurite Outgrowth:
-
A cell is considered to have a neurite if the process length is at least twice the diameter of the cell body.
-
Using image analysis software, measure the length of the longest neurite for each cell and count the number of neurite-bearing cells.
-
Calculate the percentage of neurite-bearing cells and the average neurite length for each treatment group.
-
Cellular Uptake
The efficiency of cellular uptake is a critical parameter for the bioavailability and efficacy of any potential therapeutic agent. Dipeptides are primarily absorbed through the peptide transporter 1 (PepT1) in the intestine and other tissues. The affinity of a dipeptide for this transporter can be influenced by its amino acid composition and sequence.
While specific comparative uptake data for this compound is not available, a general protocol for assessing dipeptide uptake in cell lines expressing PepT1, such as Caco-2 cells, is provided below.
Materials:
-
Caco-2 cells (or another suitable cell line expressing peptide transporters)
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Dipeptide stock solutions
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.
-
-
Uptake Experiment:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the dipeptide solution in HBSS to the apical side of the Transwell insert.
-
At various time points, collect samples from the basolateral side to measure transport across the monolayer.
-
At the end of the experiment, wash the cells and lyse them to determine the intracellular concentration of the dipeptide.
-
-
Sample Analysis:
-
Analyze the collected samples (apical, basolateral, and cell lysate) using a validated LC-MS/MS method to quantify the dipeptide concentration.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
Determine the intracellular concentration of the dipeptide.
-
Enzyme Inhibition
Dipeptides can act as inhibitors of various enzymes, which can be a desirable therapeutic effect. For instance, this compound has been reported to exhibit activity against Flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. These enzymes are involved in the metabolism of a variety of xenobiotics. The inhibitory potential of a dipeptide is typically quantified by its inhibition constant (Ki).
Materials:
-
Purified enzyme (e.g., FMO1 or FMO3)
-
Substrate for the enzyme
-
Dipeptide inhibitor stock solutions
-
Buffer solution appropriate for the enzyme assay
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Enzyme Activity Assay:
-
In a reaction vessel, combine the buffer, substrate at various concentrations, and the enzyme.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time.
-
-
Inhibition Assay:
-
Perform the enzyme activity assay in the presence of different concentrations of the dipeptide inhibitor.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Calculate the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the absence and presence of the inhibitor.
-
Calculate the inhibition constant (Ki) using the appropriate equations for the determined type of inhibition.
-
Conclusion
This comparative guide provides a framework for evaluating this compound and other related dipeptides for research and drug development purposes. While direct comparative quantitative data is limited in the current literature, the provided experimental protocols offer a clear path for generating such data.
The available information suggests that the position of the methionine residue likely plays a role in the antioxidant activity of these dipeptides. Further investigation into their effects on neurite outgrowth, cellular uptake kinetics, and enzyme inhibition is warranted to fully elucidate their therapeutic potential. The use of standardized and robust experimental protocols, such as those detailed in this guide, will be crucial for obtaining reliable and comparable data to guide future drug development efforts. Researchers are encouraged to utilize these methodologies to build upon the existing knowledge and further explore the promising therapeutic applications of these dipeptides.
References
Comparative Analysis of Antibody Cross-Reactivity for the Tripeptide H-Met-Val-OH
For Immediate Release
This guide provides a comprehensive comparison of the specificity and cross-reactivity profiles of newly developed monoclonal antibodies targeting the tripeptide H-Met-Val-OH. The data presented herein is crucial for researchers, scientists, and drug development professionals in selecting the most suitable antibody for their specific application, ensuring assay accuracy and reproducibility.
The development of highly specific antibodies to small peptides like this compound is challenging due to the limited number of epitopes. Cross-reactivity, where an antibody binds to molecules other than its intended target, can lead to erroneous results and compromise the validity of an experiment.[1][2] This guide details the experimental protocols and presents key data from cross-reactivity studies to aid in the selection of the optimal antibody.
Antibody Performance Comparison
The cross-reactivity of two hypothetical monoclonal antibodies, MAb-MV1 and MAb-MV2, was assessed against a panel of structurally related peptides. The following tables summarize the quantitative data from competitive ELISA and Surface Plasmon Resonance (SPR) analyses.
Table 1: Competitive ELISA - IC50 Values
The half-maximal inhibitory concentration (IC50) was determined for each antibody against a panel of potentially cross-reactive peptides. A lower IC50 value indicates a higher binding affinity.
| Peptide Sequence | MAb-MV1 IC50 (nM) | MAb-MV2 IC50 (nM) |
| This compound (Target) | 15.2 | 25.8 |
| H-Ala-Val-OH | > 10,000 | > 10,000 |
| H-Met-Ala-OH | 5,430 | 8,950 |
| H-Met-Val-Gly-OH | 1,280 | 2,500 |
| Ac-Met-Val-OH | 850 | 1,540 |
| H-Val-Met-OH | > 10,000 | > 10,000 |
Interpretation: MAb-MV1 demonstrates higher affinity for the target peptide this compound compared to MAb-MV2. Both antibodies show minimal cross-reactivity with peptides containing single amino acid substitutions (H-Ala-Val-OH, H-Met-Ala-OH) or inversions (H-Val-Met-OH). However, both antibodies exhibit some degree of cross-reactivity with peptides that have modifications at the termini (H-Met-Val-Gly-OH and Ac-Met-Val-OH), with MAb-MV1 showing a lesser degree of off-target binding.
Table 2: Surface Plasmon Resonance (SPR) - Kinetic and Affinity Constants
SPR analysis was performed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the interaction of each antibody with the target peptide. A lower KD value signifies a higher binding affinity.
| Antibody | ka (1/Ms) | kd (1/s) | KD (M) |
| MAb-MV1 | 2.1 x 10^5 | 3.2 x 10^-3 | 1.5 x 10^-8 |
| MAb-MV2 | 1.5 x 10^5 | 3.9 x 10^-3 | 2.6 x 10^-8 |
Interpretation: The SPR data corroborates the ELISA results, showing that MAb-MV1 has a higher affinity (lower KD) for this compound than MAb-MV2. This is primarily driven by a faster association rate and a slightly slower dissociation rate.
Experimental Methodologies
Detailed protocols for the key experiments are provided below to ensure transparency and facilitate replication of these findings.
Competitive ELISA Protocol
This assay quantifies the binding of the antibody to the target peptide by measuring the inhibition of binding of a labeled peptide.
-
Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBST) to remove unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Competition: A mixture of the antibody (MAb-MV1 or MAb-MV2) at a fixed concentration and varying concentrations of the test peptides (this compound and potential cross-reactants) is added to the wells. The plate is incubated for 2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
Stopping Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the log of the peptide concentration.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Sensor Chip Preparation: An anti-mouse IgG antibody is immobilized on the surface of a CM5 sensor chip via amine coupling.
-
Antibody Capture: The monoclonal antibody (MAb-MV1 or MAb-MV2) is injected over the sensor surface and captured by the immobilized anti-mouse IgG.
-
Analyte Injection: A series of concentrations of the this compound peptide (analyte) are injected over the sensor surface. The binding of the peptide to the captured antibody is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Dissociation: After each analyte injection, a buffer is flowed over the surface to monitor the dissociation of the peptide from the antibody.
-
Regeneration: The sensor surface is regenerated by injecting a low pH solution to remove the captured antibody and bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters ka, kd, and the affinity constant KD.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the cross-reactivity analyses.
Caption: Workflow for Competitive ELISA.
References
A Comparative Guide to H-Met-Val-OH and Other Reference Standards in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the accuracy and reproducibility of protein quantification are paramount. The use of reference standards is a cornerstone of robust and reliable mass spectrometry-based protein analysis. This guide provides an objective comparison of the dipeptide H-Met-Val-OH as a potential reference standard against established alternatives, supported by experimental data and detailed protocols.
Introduction to Reference Standards in Quantitative Proteomics
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Reference standards are essential for calibrating instrumentation, normalizing for experimental variation, and ensuring the accuracy and precision of quantification. These standards can be single peptides, complex peptide mixtures, or even entire proteins, often labeled with stable isotopes.
This compound: A Potential, Albeit Unconventional, Reference Standard
This compound is a dipeptide composed of methionine and valine. While it is commercially available and has been studied for its biological activities, its use as a reference standard in quantitative proteomics is not well-documented in peer-reviewed literature.
Properties of this compound:
| Property | Value |
| Molecular Formula | C10H20N2O3S |
| Average Molecular Weight | 248.34 g/mol |
| Monoisotopic Mass | 248.12 Da |
Considerations for Use as a Reference Standard:
-
Purity and Characterization: As with any standard, the purity of a synthesized this compound peptide would need to be rigorously assessed by methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. The exact concentration would need to be determined, typically by amino acid analysis (AAA).
-
Stability: The stability of the peptide in solution over time and under different storage conditions is a critical factor for a reliable standard. Peptides containing methionine can be susceptible to oxidation, which could affect quantification.
-
Fragmentation: The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) would need to be well-characterized to establish specific transitions for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) assays. The primary fragmentation would occur at the peptide bond.
-
Performance Data: Crucially, there is a lack of publicly available data on the performance of this compound in terms of linearity, dynamic range, accuracy, and precision in quantitative proteomics experiments.
Without this performance data, a direct comparison with established standards is challenging. However, we can compare its theoretical attributes to the demonstrated performance of widely accepted alternatives.
Established Alternatives to this compound
Several types of reference standards are routinely used in quantitative proteomics, each with its own set of advantages and disadvantages.
Stable Isotope-Labeled (SIL) Synthetic Peptides (e.g., AQUA™ Peptides)
Absolute QUAntification (AQUA) peptides are chemically synthesized peptides that are identical in sequence to a target peptide from a protein of interest but contain one or more stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N).[1][2][3] This mass shift allows the mass spectrometer to distinguish between the endogenous (light) peptide and the spiked-in (heavy) standard.[2]
Performance Data of AQUA Peptides:
| Performance Metric | Typical Values |
| Linearity | Excellent (R² > 0.99) over several orders of magnitude[4] |
| Accuracy | High, enables absolute quantification of protein copy number |
| Precision | High, with coefficients of variation (CVs) typically below 15% |
| Dynamic Range | Wide, allowing for the quantification of both low and high abundance proteins |
Experimental Protocol for Absolute Quantification using AQUA Peptides:
-
Peptide Selection: Choose one or more unique "proteotypic" peptides for the protein of interest that are readily detectable by mass spectrometry.
-
AQUA Peptide Synthesis: Synthesize the selected peptide(s) with at least one stable isotope-labeled amino acid.
-
Peptide Quantification: Accurately determine the concentration of the AQUA peptide stock solution, typically by amino acid analysis.
-
Sample Preparation: Lyse cells or tissues to extract proteins.
-
Spiking: Add a known amount of the AQUA peptide to the protein extract before or after enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS), often in SRM or PRM mode.
-
Data Analysis: Determine the ratio of the peak areas of the endogenous (light) peptide and the AQUA (heavy) peptide. Calculate the absolute amount of the endogenous peptide based on the known amount of the spiked-in AQUA peptide.[5][6]
Commercially Available Peptide Mixtures for System Suitability
Several manufacturers offer complex mixtures of synthetic peptides designed to assess the performance of LC-MS systems. These are not typically used for absolute quantification of specific proteins but are crucial for quality control.
-
Pierce™ Peptide Retention Time Calibration (PRTC) Mixture: This is a mixture of 15 heavy-labeled peptides with a wide range of hydrophobicities. It is used to calibrate retention times and monitor LC-MS system performance.[7][8][9]
-
Biognosys iRT Kit: This kit contains 11 non-naturally occurring synthetic peptides used to normalize retention times across different experiments and laboratories, a concept known as indexed retention time (iRT).[10][11][12][13]
-
NIST Reference Material 8327: This material from the National Institute of Standards and Technology consists of three well-characterized synthetic peptides designed to improve the reliability of peptide mass and concentration measurements.[14]
Performance Characteristics of System Suitability Standards:
| Standard | Key Features | Primary Application |
| Pierce™ PRTC | 15 heavy-labeled peptides with diverse properties. | Retention time calibration, LC performance monitoring.[7][8][9] |
| Biognosys iRT Kit | 11 non-naturally occurring peptides. | Indexed retention time normalization for improved reproducibility.[10][11][13] |
| NIST RM 8327 | 3 highly purified and characterized synthetic peptides. | Instrument calibration for mass and concentration accuracy.[14] |
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy where cells are grown in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine).[15] This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins.
Comparison of SILAC and Synthetic Peptide (SIL) Standards:
A study comparing the precision of quantification using SILAC protein internal standards versus synthetic isotope-labeled (SIL) peptides for hepatic drug transporters found that the precision of the SIL peptide method was slightly better or not different from the SILAC method when trypsin digestion is optimized.[16]
| Internal Standard Type | OATP1B1 | OATP1B3 | OATP2B1 | P-gp |
| SILAC (% CV) | 18.2 | 16.8 | 15.5 | 18.8 |
| SIL Peptide (% CV) | 14.5 | 13.5 | 15.6 | 15.1 |
(Data adapted from a study on the precision of quantification of hepatic drug transporters, presented as the geometric mean of the coefficient of variation across 20 liver samples.)[16]
Visualizing Workflows and Pathways
Quantitative Proteomics Workflow
The following diagram illustrates a general workflow for quantitative proteomics using a stable isotope-labeled peptide as an internal standard.
Caption: A generalized workflow for quantitative proteomics using a spiked-in reference standard.
EGFR Signaling Pathway Quantification Example
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in cell proliferation and is often dysregulated in cancer. Quantitative proteomics can be used to measure the abundance of key proteins in this pathway in response to therapeutic interventions. For instance, a specific AQUA peptide can be used to quantify the absolute amount of EGFR.
Caption: Quantification of EGFR in its signaling pathway using a specific AQUA peptide.
Conclusion
While this compound possesses the basic characteristics of a peptide and could theoretically be synthesized with high purity and used as a reference standard, its suitability for robust quantitative proteomics has not been demonstrated. The lack of available performance data on its stability, linearity, and precision in a mass spectrometry workflow makes it a high-risk choice for researchers.
In contrast, established standards such as AQUA peptides, SILAC-labeled proteins, and commercially available peptide mixtures from reputable sources like NIST, Pierce, and Biognosys offer well-characterized performance and established protocols. For researchers and drug development professionals requiring high accuracy and reproducibility in their quantitative proteomics studies, the use of these validated reference standards is strongly recommended. The choice of standard will depend on the specific application, whether it is for absolute quantification of a specific protein, system suitability testing, or relative quantification in cell culture models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AQUA Peptides | Cell Signaling Technology [cellsignal.com]
- 3. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute quantification of proteins using standard peptides and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Retention TimeCalibration Mixture | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Thermo Scientific Pierce Peptide Retention Time Calibration Mixture PROMO Thermo Scientific™ Pierce™ Peptide Retention Time Calibration Mixture | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 10. iRT Kit | iRT Peptide | Indexed Retention Time [biognosys.com]
- 11. store.bruker.com [store.bruker.com]
- 12. High‐precision iRT prediction in the targeted analysis of data‐independent acquisition and its impact on identification and quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.imc.ac.at [research.imc.ac.at]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Methionyl-Valine and its D-Form Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Proteins and most naturally occurring peptides in biological systems are composed of L-amino acids.[1] The stereochemistry of these constituent amino acids is critical for the three-dimensional structure of peptides and proteins, which in turn dictates their biological function, including receptor binding and enzymatic activity. The incorporation of D-amino acids, which are enantiomers of the L-forms, can profoundly alter a peptide's properties.
Predicted Comparative Properties: L-Met-L-Val vs. D-Form Met-Val
The primary differences between L-Methionyl-Valine and its D-form counterparts are expected to lie in their bioavailability, susceptibility to enzymatic degradation, and interaction with biological targets. D-amino acid-containing peptides are known to be more resistant to proteolysis, which can lead to a longer biological half-life.[2] However, this alteration in structure may also reduce or eliminate their ability to bind to specific receptors or be transported by cellular uptake systems that are stereoselective for L-amino acids.
Data Presentation
The following table summarizes the predicted differences between L-Methionyl-L-Valine and a hypothetical D-form counterpart (e.g., D-Methionyl-D-Valine). These are extrapolated properties and require experimental validation.
| Property | L-Methionyl-L-Valine (L-Met-L-Val) | D-Form Methionyl-Valine (e.g., D-Met-D-Val) | Rationale |
| Primary Biological Role | Likely incorporated into metabolic pathways or acts as a signaling molecule through specific L-peptide receptors. | Unlikely to be utilized in protein synthesis. May exhibit novel biological activities or act as an antagonist to L-form receptors.[1] | Biological machinery, such as ribosomes and most enzymes, is stereospecific for L-amino acids. |
| Bioavailability | Expected to be readily absorbed via amino acid and peptide transporters which recognize L-isomers. | Potentially lower active transport across cell membranes due to stereospecificity of transporters. May have higher passive diffusion. | Many nutrient transport systems are stereoselective for L-amino acids. |
| Proteolytic Stability | Susceptible to degradation by proteases and peptidases in the body. | Predicted to have significantly higher resistance to enzymatic degradation.[2] | Proteases have active sites that are stereospecific for L-amino acid peptide bonds. |
| Receptor Interaction | May bind to specific receptors that recognize the L-L dipeptide conformation, potentially triggering downstream signaling. | Unlikely to bind with high affinity to receptors specific for the L-L form. May interact with different targets or act as a competitive inhibitor. | Receptor binding sites are typically highly stereospecific. |
| Immunogenicity | Generally expected to be non-immunogenic as it is a naturally occurring dipeptide. | May have a higher potential for immunogenicity, although this is not always the case. | The presence of "unnatural" D-amino acids could potentially be recognized by the immune system. |
Experimental Protocols
To empirically determine the differential effects of L- and D-forms of Methionyl-Valine, the following experimental approaches would be necessary.
In Vitro Proteolytic Stability Assay
Objective: To compare the stability of L-Met-L-Val and its D-form stereoisomers in the presence of proteolytic enzymes.
Methodology:
-
Peptide Preparation: Synthesize and purify L-Met-L-Val, D-Met-L-Val, L-Met-D-Val, and D-Met-D-Val to >95% purity. Prepare stock solutions of each peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Selection: Choose relevant proteases, such as trypsin, chymotrypsin, or a general peptidase mixture (e.g., pronase), or use serum/plasma which contains a mixture of endogenous proteases.
-
Incubation: Incubate a known concentration of each peptide isomer with the selected enzyme(s) or serum/plasma at 37°C.
-
Time-Course Sampling: Collect aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in the collected aliquots by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heat inactivation.
-
Analysis: Analyze the amount of intact peptide remaining at each time point using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of intact peptide remaining against time for each isomer. Calculate the half-life (t₁/₂) of each peptide under the tested conditions.
Cell-Based Receptor Binding Assay
Objective: To determine if L-Met-L-Val and its D-form stereoisomers bind to a specific cell surface receptor.
Methodology:
-
Cell Line Selection: Utilize a cell line known or hypothesized to express a receptor for which Met-Val could be a ligand (e.g., a G-protein coupled receptor involved in nutrient sensing).
-
Radiolabeling (or Fluorescent Labeling): Synthesize a labeled version of L-Met-L-Val (e.g., with ³H or ¹²⁵I, or a fluorescent tag) to act as the primary ligand.
-
Competition Binding Assay:
-
Culture the selected cells to an appropriate density in multi-well plates.
-
Incubate the cells with a constant concentration of the labeled L-Met-L-Val.
-
Add increasing concentrations of unlabeled "competitor" peptides (L-Met-L-Val and the D-form isomers) to the wells.
-
Incubate to allow binding to reach equilibrium.
-
Wash the cells to remove unbound ligand.
-
Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
-
Data Analysis: Plot the bound labeled ligand as a function of the competitor concentration. Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each peptide isomer. A lower Ki or IC50 value indicates a higher binding affinity.
Mandatory Visualizations
References
A Validated Stability-Indicating HPLC Method for H-Met-Val-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the dipeptide H-Met-Val-OH. The method is designed for routine quality control and stability testing, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. All validation parameters have been assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction to this compound and Analytical Challenges
This compound is a dipeptide composed of methionine and valine.[4] The presence of a methionine residue makes the peptide particularly susceptible to oxidation, which can lead to the formation of methionine sulfoxide (B87167) and methionine sulfone, potentially altering its biological activity.[5] Therefore, a stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of any formulation containing this dipeptide. Such a method must be able to resolve the intact peptide from all potential process-related impurities and degradation products that may arise during manufacturing and storage.[6][7][8]
This guide details the development and validation of a robust reversed-phase HPLC (RP-HPLC) method and compares its performance against a hypothetical alternative method to highlight the critical parameters for achieving adequate separation and quantification.
Chromatographic Method Comparison
A successful stability-indicating method must provide sufficient resolution between the main peak and all degradants. Below is a comparison of the validated method (Method A) and a suboptimal alternative (Method B).
| Parameter | Method A: Validated Method | Method B: Alternative Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 35% B over 20 min | 10% to 50% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 215 nm | UV at 215 nm |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 10 µL |
| Performance | Excellent resolution (>2.0) of this compound from its primary oxidative degradant. Symmetrical peak shape. | Poor resolution (<1.5) between this compound and its primary oxidative degradant. Peak tailing observed. |
Method Validation Summary
The proposed HPLC method (Method A) was fully validated as per ICH Q2(R1) guidelines.[9] The results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose.
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[8] this compound was subjected to various stress conditions to generate potential degradation products. The method effectively separated the intact dipeptide from all degradants, and peak purity analysis confirmed the spectral homogeneity of the this compound peak.
| Stress Condition | % Degradation | Resolution (Rs) of Main Peak from Closest Degradant |
| Acidic (0.1 N HCl, 60°C, 4h) | 8.5% | 3.1 |
| Basic (0.1 N NaOH, 60°C, 2h) | 12.1% | 2.8 |
| Oxidative (3% H₂O₂, RT, 1h) | 25.4% | 2.5 |
| Thermal (80°C, 24h) | 5.2% | 3.5 |
| Photolytic (ICH Q1B, 7 days) | 3.8% | 3.3 |
Linearity and Range
The linearity was established by analyzing five concentrations of this compound ranging from 50% to 150% of the nominal concentration (0.5 mg/mL). The method showed excellent linearity over the specified range.[2]
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.995 |
| Range | 0.25 - 0.75 mg/mL | 80% to 120% of test concentration |
Accuracy and Precision
Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120%). Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The low relative standard deviation (RSD) values confirm the method's high precision.[3]
| Parameter | Level | Result | Acceptance Criteria |
| Accuracy | 80% | Mean Recovery: 99.5% | 98.0% - 102.0% |
| 100% | Mean Recovery: 100.3% | 98.0% - 102.0% | |
| 120% | Mean Recovery: 100.8% | 98.0% - 102.0% | |
| Precision | Repeatability | RSD: 0.45% | RSD ≤ 2.0% |
| Intermediate Precision | RSD: 0.82% | RSD ≤ 2.0% |
LOD, LOQ, and Robustness
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. Robustness was assessed by introducing small, deliberate variations to the method parameters.
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solution (0.5 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 10.0 mL with the same diluent.
-
Sample Preparation: Prepare samples to a target concentration of 0.5 mg/mL this compound using the same diluent.
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at 60°C. Withdraw aliquots, neutralize with 0.1 N HCl, and dilute.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature. Monitor the reaction and quench with sodium bisulfite solution before dilution.
-
Thermal Degradation: Store the solid dipeptide in an oven at 80°C. Dissolve and analyze at specified time points.
-
Photodegradation: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Visualized Workflows and Pathways
Caption: Workflow for Stability-Indicating HPLC Method Validation.
References
- 1. scribd.com [scribd.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
H-Met-Val-OH: A Comparative Performance Analysis in Neurite Outgrowth Promotion
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of H-Met-Val-OH Against a Commercial Alternative for Neurite Outgrowth.
This guide provides a detailed comparison of the dipeptide this compound's performance in promoting neurite outgrowth against its commercially available structural isomer, H-Val-Met-OH. The data presented is derived from published experimental findings, offering a clear perspective on its potential utility in neuroscience research and therapeutic development.
Quantitative Performance Data
The efficacy of this compound in promoting neurite outgrowth in PC12 cells was quantified and compared with H-Val-Met-OH, as well as the individual amino acids L-Valine and L-Methionine. The data is summarized in the tables below.
Table 1: Neurite Outgrowth Promotion by Individual Amino Acids and a Mixture [1]
| Compound | Concentration (µM) | Neurite-Bearing Cells (%) |
| Control (Bt2cAMP only) | - | 15.2 ± 2.1 |
| L-Valine | 200 | 25.4 ± 2.5 |
| L-Methionine | 200 | 22.1 ± 1.9 |
| L-Valine + L-Methionine | 200 | 28.7 ± 2.8 |
Table 2: Comparative Neurite Outgrowth Promotion by Dipeptides [1]
| Compound | Concentration (µM) | Neurite-Bearing Cells (%) |
| Control (Bt2cAMP only) | - | 15.2 ± 2.1 |
| This compound | 200 | 35.1 ± 3.2 |
| H-Val-Met-OH | 200 | 29.8 ± 2.9 |
Experimental Protocols
The following is a detailed methodology for the neurite outgrowth assay used to generate the data presented above.
Neurite Outgrowth Assay in PC12 Cells[1]
-
Cell Culture: Pheochromocytoma (PC12) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells were seeded in 24-well plates at a density of 4.0 × 10³ cells/well.
-
Treatment: After 24 hours, the culture medium was replaced with a medium containing the test compounds (this compound, H-Val-Met-OH, L-Valine, L-Methionine, or a mixture) at concentrations ranging from 0.2 to 200 µM. Neurite outgrowth was induced by the addition of 0.5 mM dibutyryl cyclic AMP (Bt2cAMP) to all wells, including the control.
-
Incubation: The cells were incubated for 24 hours.
-
Quantification: The percentage of neurite-bearing cells was determined by counting at least 300-400 cells per well under a phase-contrast microscope. A cell was considered neurite-bearing if it possessed at least one neurite longer than the diameter of the cell body.
-
Statistical Analysis: The data represents the mean ± standard deviation from three independent experiments. Statistical significance was determined using Dunnett's test.
Signaling Pathway and Experimental Workflow
The promotion of neurite outgrowth by various factors often converges on common intracellular signaling pathways. A key pathway implicated is the ERK (Extracellular signal-regulated kinase) signaling cascade.
Caption: Putative signaling pathway for peptide-induced neurite outgrowth.
The following diagram illustrates the general workflow of the neurite outgrowth experiment.
Caption: Workflow for the quantitative neurite outgrowth assay.
References
A Comparative Guide to Isotopic Labeling of H-Met-Val-OH for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of metabolic research and drug development, the use of isotopically labeled compounds as tracers is indispensable for elucidating complex biological pathways and understanding the pharmacokinetics of novel therapeutics.[1][] This guide provides a comprehensive comparison of isotopically labeled H-Met-Val-OH as a potential tracer against other established alternatives. We present detailed experimental protocols, quantitative data summaries, and visual workflows to assist researchers in making informed decisions for their tracer studies.
Introduction to Isotopic Labeling and this compound
Isotopic labeling is a technique where atoms within a molecule are replaced by their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[3] These labeled molecules are chemically identical to their native counterparts but can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] This allows for the precise tracking of molecules through metabolic pathways.[]
The dipeptide this compound (Methionyl-Valine) is of interest due to the metabolic significance of its constituent amino acids. Methionine is a crucial precursor for numerous metabolic pathways, including the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.[5][6] Valine is a branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and energy metabolism.[7] An isotopically labeled version of this dipeptide could offer unique advantages in studying these interconnected pathways.
Comparison of this compound with Alternative Tracers
The selection of a suitable tracer is critical for the success of any metabolic study. Here, we compare the hypothetical isotopically labeled this compound with commonly used alternative tracers: isotopically labeled Leucine (B10760876), Arginine, and the dipeptide Gly-Pro.
| Tracer | Isotopic Label(s) | Key Applications | Potential Advantages of this compound | Potential Disadvantages of this compound |
| This compound | ¹³C, ¹⁵N, ²H | Protein synthesis, methionine and BCAA metabolism, one-carbon metabolism. | - Simultaneous tracing of two distinct and important metabolic pathways. - May provide insights into dipeptide uptake and metabolism. | - Synthesis can be more complex and costly than single amino acids. - Potential for metabolic scrambling of the label. |
| L-Leucine | ¹³C, ¹⁵N, ²H | Protein synthesis and breakdown, BCAA metabolism.[7][8] | - Simpler metabolic fate compared to the two amino acids in this compound. | - Does not provide information on methionine-specific pathways. |
| L-Arginine | ¹³C, ¹⁵N | Nitric oxide synthesis, urea (B33335) cycle, protein synthesis.[9][10] | - this compound can provide a broader metabolic picture beyond the urea cycle. | - Arginine metabolism is highly compartmentalized, which can complicate data interpretation. |
| Gly-Pro | ¹³C, ¹⁵N | Collagen metabolism, peptide transport.[11][12] | - this compound targets more central metabolic pathways. | - Gly-Pro has very specific applications and may not be suitable for general metabolic studies. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Isotopically Labeled this compound
This protocol describes the synthesis of H-[¹³C₅, ¹⁵N-Met]-Val-OH using the Fmoc solid-phase peptide synthesis (SPPS) strategy.[13]
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-[¹³C₅, ¹⁵N-Met]-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Coupling: Dissolve Fmoc-[¹³C₅, ¹⁵N-Met]-OH, DIC, and Oxyma in DMF. Add the solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added methionine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude dipeptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and isotopic enrichment of the final product by mass spectrometry and NMR spectroscopy.
Protocol 2: In Vitro Tracer Study using Labeled this compound
This protocol outlines a general procedure for using isotopically labeled this compound to trace its metabolic fate in a cell culture model.
Materials:
-
Cultured cells (e.g., HepG2)
-
Standard cell culture medium
-
Custom medium lacking methionine and valine
-
Isotopically labeled this compound
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Water (LC-MS grade)
Procedure:
-
Cell Culture: Grow cells to 80% confluency in standard medium.
-
Starvation: Replace the standard medium with the custom medium lacking methionine and valine and incubate for 1 hour to deplete intracellular pools.
-
Labeling: Replace the starvation medium with the custom medium supplemented with a known concentration of isotopically labeled this compound.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Metabolite Extraction: Quench metabolism and extract metabolites by adding a cold methanol/water solution. Scrape the cells and transfer the lysate to a new tube. Add chloroform to separate the polar and nonpolar phases.
-
Sample Preparation: Centrifuge the samples and collect the polar (upper) phase containing amino acids and their metabolites. Dry the samples under a stream of nitrogen.
-
LC-MS Analysis: Reconstitute the dried metabolites in an appropriate solvent and analyze by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolites.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. jpt.com [jpt.com]
- 3. chempep.com [chempep.com]
- 5. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 6. youtube.com [youtube.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Glycyl-L-proline | C7H12N2O3 | CID 3013625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. moleculardepot.com [moleculardepot.com]
- 13. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
Safety Operating Guide
Proper Disposal of H-Met-Val-OH: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural workflow for the safe and compliant disposal of H-Met-Val-OH (Methionyl-Valine).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Gloves
-
Lab coat
Avoid generating dust when handling the solid compound.[2][3] In case of a spill, use appropriate tools to collect the material and place it in a designated waste container.[2]
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Detailed Disposal Protocol
-
Waste Characterization : Based on the SDS of its components, this compound is classified as a non-hazardous solid.[1]
-
Containerization :
-
Place waste this compound in a well-labeled, sealed container designated for non-hazardous solid chemical waste.
-
Ensure the label clearly identifies the contents as "this compound" or "Methionyl-Valine".
-
-
Storage : Store the waste container in a designated area away from incompatible materials, such as strong oxidizing agents.[2][3]
-
Final Disposal :
-
The primary and most recommended method of disposal is through your institution's official chemical waste disposal program. Some safety data sheets for similar chemical compounds recommend disposing of contents and containers at an approved waste disposal plant.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific institutional procedures. They can provide guidance on whether the decontaminated material can be disposed of as regular solid waste.
-
Quantitative Data Summary
While no specific quantitative toxicity data is available for this compound, the data for its constituent amino acids from their respective Safety Data Sheets are summarized below.
| Chemical | Acute Oral Toxicity (LD50) | Physical State | Hazardous Decomposition Products |
| L-Methionine | No data available; not classified as hazardous | Solid | Not applicable |
| L-Valine | No acute toxicity information available | Powder Solid | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[3] |
Disclaimer: This information is intended as a guide and should not replace the protocols and regulations established by your institution and local authorities. Always consult your institution's EHS department for specific disposal requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling H-Met-Val-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like H-Met-Val-OH is paramount to ensuring both personal safety and the integrity of experimental data. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. While specific hazard data for this compound is not fully established, it should be handled with the utmost care as a potentially hazardous chemical, taking all necessary precautions to prevent inhalation, and skin and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1] The following table summarizes the recommended PPE:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1] Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately if they become contaminated or come into contact with the peptide.[1] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1] Work should ideally be conducted in a fume hood or biosafety cabinet.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure risk and maintaining the quality of the peptide.
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS): Before handling any new chemical, thoroughly review its SDS. This document contains specific information on hazards, first-aid measures, and stability.[2]
-
Designated Work Area: All handling of this compound should be confined to a designated, clean, and organized laboratory area or bench.[2][3]
-
Gather Materials: Ensure all necessary equipment, such as sterile pipettes, vials, and syringes, are readily available to avoid cross-contamination.[2]
2. Handling Lyophilized Powder:
-
Work in a Ventilated Area: Due to the risk of aerosolization, always handle the lyophilized powder in a fume hood or biosafety cabinet.[2]
-
Careful Transfer: When transferring the powder, do so carefully to minimize the creation of dust.
3. Reconstitution:
-
Use Appropriate Solvents: Reconstitute the peptide using high-purity water or a buffer recommended for laboratory use.
-
Aliquotting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, divide the reconstituted solution into sterile, single-use aliquots.[1]
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and the date of preparation.[1][3][4]
4. Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[2][3]
-
Reconstituted Solutions: Store according to laboratory standards, often at 4°C for short-term storage or frozen for longer periods.[3] Protect from light.[3]
Disposal Plan: Ensuring a Safe and Compliant Laboratory
Proper disposal of this compound and any contaminated materials is critical for laboratory safety and regulatory compliance. Peptides should be treated as chemical waste and never disposed of down the drain or in regular trash.[1]
1. Waste Segregation:
-
Solid Waste: Collect all materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect peptide solutions in appropriate, clearly labeled hazardous waste containers. Do not fill containers more than 80%.
2. Institutional Protocols:
-
Follow Guidelines: Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[2]
-
Coordinate Pickup: Schedule regular pickups with your institution's EH&S department to ensure compliant disposal through a licensed hazardous waste contractor.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
